Methyl 2-acetylbenzoate
Description
Properties
IUPAC Name |
methyl 2-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324435 | |
| Record name | Methyl 2-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-79-8 | |
| Record name | 1077-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-acetylbenzoate: A Technical Guide for Researchers
CAS Number: 1077-79-8
This technical guide provides an in-depth overview of Methyl 2-acetylbenzoate, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, potential biological activities, and essential safety information.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₀H₁₀O₃.[1] It is characterized by the presence of both a methyl ester and an acetyl group attached to a benzene ring. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1077-79-8 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Density | 1.121 g/cm³ | Molbase |
| Boiling Point | 285.8 °C at 760 mmHg | Molbase |
| Flash Point | 124 °C | Molbase |
| LogP | 1.67580 | Molbase |
| Refractive Index | 1.516 | Molbase |
| Vapor Pressure | 0.00274 mmHg at 25°C | Molbase |
Experimental Protocols
Synthesis of this compound
A plausible and versatile method for the synthesis of this compound and its isomers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, this would typically involve the reaction of a methyl 2-halobenzoate with an acetylphenylboronic acid.
Illustrative Suzuki-Miyaura Cross-Coupling Protocol: [2][3]
-
Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv.), 2-acetylphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (e.g., 5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature of 80-110 °C under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
An In-depth Technical Guide to Methyl 2-acetylbenzoate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-acetylbenzoate, a key chemical intermediate. It details the molecule's structural and chemical identity, summarizes its physicochemical properties, and provides a detailed experimental protocol for its synthesis. A workflow diagram visually represents the synthetic process, offering a clear and concise reference for laboratory application.
Molecular Structure and Chemical Identity
This compound is an organic compound classified as an aromatic ketone and a methyl ester. The molecule consists of a benzene ring substituted with an acetyl group and a methyl ester group at the ortho (1 and 2) positions.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and analysis.
| Property | Value | Source |
| Molecular Weight | 178.18 g/mol | [1] |
| Density | 1.121 g/cm³ | [2][3] |
| Boiling Point | 285.8 °C at 760 mmHg | [2][3] |
| Flash Point | 124 °C | [2][3] |
| Refractive Index | 1.516 | [2][3] |
| Vapor Pressure | 0.00274 mmHg at 25°C | [2][3] |
Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available in public databases such as PubChem for the structural elucidation and characterization of this compound.[1]
Experimental Protocol: Synthesis of this compound via Fischer Esterification
The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2-acetylbenzoic acid with methanol, using a strong acid as a catalyst.
Materials:
-
2-acetylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 2-acetylbenzoic acid via Fischer esterification.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of Methyl 2-acetylbenzoate: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-acetylbenzoate, a key chemical intermediate. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and illustrates the relationships between these techniques and the derived structural information.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] Its structure features a benzene ring substituted with a methyl ester group and an acetyl group at positions 1 and 2, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1077-79-8 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 53-55 °C |
| Boiling Point | 272-274 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of organic molecules. The following sections provide detailed NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons of the ester group, and the methyl protons of the acetyl group.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | dd, J = 7.8, 1.4 Hz | 1H | Ar-H |
| 7.58 | td, J = 7.5, 1.4 Hz | 1H | Ar-H |
| 7.50 | d, J = 7.5 Hz | 1H | Ar-H |
| 7.43 | td, J = 7.8, 1.2 Hz | 1H | Ar-H |
| 3.90 | s | 3H | -OCH₃ |
| 2.60 | s | 3H | -C(O)CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 201.5 | C=O (acetyl) |
| 167.0 | C=O (ester) |
| 139.8 | Ar-C |
| 132.8 | Ar-C |
| 131.8 | Ar-C |
| 130.2 | Ar-C |
| 129.5 | Ar-C |
| 127.8 | Ar-C |
| 52.5 | -OCH₃ |
| 30.1 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065, 3005 | Weak | Aromatic C-H Stretch |
| 2955 | Weak | Aliphatic C-H Stretch |
| 1725 | Strong | C=O Stretch (Ester) |
| 1690 | Strong | C=O Stretch (Ketone) |
| 1595, 1575, 1480, 1445 | Medium | Aromatic C=C Stretch |
| 1280, 1260 | Strong | C-O Stretch (Ester) |
| 760 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 178 | 40 | [M]⁺ (Molecular Ion) |
| 163 | 100 | [M - CH₃]⁺ |
| 147 | 30 | [M - OCH₃]⁺ |
| 135 | 80 | [M - COCH₃]⁺ |
| 119 | 25 | [C₇H₄O₂]⁺ |
| 105 | 15 | [C₇H₅O]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
| 43 | 90 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
FT-IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-650 cm⁻¹.
Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Data Interpretation.
References
Synthesis of Methyl 2-acetylbenzoate via Suzuki-Miyaura Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides an in-depth overview of the synthesis of methyl 2-acetylbenzoate, a valuable intermediate in organic synthesis, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document outlines the key reaction principles, detailed experimental protocols, and quantitative data to facilitate its application in research and development settings.
Introduction
This compound is a keto-ester whose structural motifs are of significant interest in the synthesis of complex organic molecules and pharmaceutical compounds. The presence of both a ketone and an ester group on the biaryl scaffold allows for a wide range of subsequent chemical transformations. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a highly efficient method for the formation of the carbon-carbon bond central to the this compound backbone. This reaction offers mild conditions and a broad tolerance for various functional groups, making it a preferred route.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide.[1] The synthesis of this compound via this method typically involves the coupling of methyl 2-bromobenzoate with an appropriate acetylphenylboronic acid. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 2-bromobenzoate), forming a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (acetylphenylboronic acid) is transferred to the palladium center.[1]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The following protocols are adapted from established Suzuki-Miyaura cross-coupling procedures and can be optimized for specific laboratory conditions.[2]
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and boronic acids.
Materials:
-
Methyl 2-bromobenzoate (1.0 equivalent)
-
2-Acetylphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[2]
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[2]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)[2]
-
Anhydrous toluene[2]
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromobenzoate, 2-acetylphenylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.[2]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][3]
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][3]
-
Upon completion, cool the reaction mixture to room temperature.[2][3]
-
Dilute the mixture with ethyl acetate and water.[3]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[2][3]
-
Filter and concentrate the organic layer under reduced pressure.[2][3]
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.[2][3]
Protocol 2: Alternative Catalyst System
This protocol utilizes a different palladium catalyst and base.
Materials:
-
Methyl 2-bromobenzoate (1.0 equivalent)
-
2-Acetylphenylboronic acid (1.1-1.5 equivalents)[2]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)[3]
-
Toluene[3]
-
Ethanol[3]
-
Water[3]
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate and 2-acetylphenylboronic acid.[2]
-
Add the palladium catalyst (Pd(PPh₃)₄) and potassium carbonate.
-
Add a degassed solvent mixture of toluene, ethanol, and water.[3]
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.[3]
-
Monitor the reaction progress by TLC.[3]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter the mixture and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Data Presentation
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize representative conditions and illustrative yields for sterically hindered couplings, providing a basis for optimization.
Table 1: Influence of Ligand on Illustrative Yield
| Entry | Ligand | Illustrative Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | S-Phos | 75 |
| 3 | XPhos | 82 |
| 4 | RuPhos | 68 |
| Data is illustrative and based on general observations for sterically hindered couplings. Actual yields will vary.[2] |
Table 2: Influence of Base on Illustrative Yield
| Entry | Base | Solvent | Illustrative Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 45 |
| 2 | K₃PO₄ | Toluene | 78 |
| 3 | Cs₂CO₃ | Dioxane | 85 |
| 4 | NaHCO₃ | Toluene/H₂O | 30 |
| Data is illustrative and based on typical Suzuki-Miyaura reaction optimizations.[2] |
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Experimental Workflow
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling
References
An In-depth Technical Guide to the Synthesis of Methyl 2-acetylbenzoate: A Focus on Friedel-Crafts Acylation and Strategic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of Methyl 2-acetylbenzoate, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals, presents a unique challenge in electrophilic aromatic substitution. While Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, the inherent electronic properties of the starting material, methyl benzoate, render a direct synthesis of the ortho-isomer problematic. The ester functionality acts as a deactivating and meta-directing group, leading primarily to the undesired methyl 3-acetylbenzoate under classical Friedel-Crafts conditions. This technical guide provides a comprehensive overview of the theoretical background of Friedel-Crafts acylation, details the challenges in achieving ortho-selectivity with deactivated aromatic systems, and presents in-depth experimental protocols for viable alternative synthetic routes, namely the Fries Rearrangement and Directed ortho-Metalation (DoM). This document is intended to be a practical resource, offering detailed methodologies, comparative data, and mechanistic insights to aid researchers in the efficient synthesis of this compound and related ortho-acylated aromatic compounds.
The Challenge of Ortho-Acylation of Methyl Benzoate via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a classic and widely utilized method for the introduction of an acyl group onto an aromatic ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, such as aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.
However, the regiochemical outcome of the Friedel-Crafts acylation is dictated by the nature of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), such as the ester group (-COOCH₃) in methyl benzoate, deactivate the ring towards electrophilic attack and direct incoming substituents to the meta position. This is due to the inductive and resonance effects of the ester group, which pull electron density away from the aromatic ring, particularly from the ortho and para positions.
Therefore, a direct Friedel-Crafts acylation of methyl benzoate with an acetylating agent is expected to yield predominantly methyl 3-acetylbenzoate, with only trace amounts, if any, of the desired this compound. Overcoming this inherent meta-directing influence requires strategic synthetic approaches that circumvent the limitations of the classical Friedel-Crafts reaction.
Alternative Synthetic Strategies for this compound
To achieve the synthesis of this compound, alternative methods that favor ortho-substitution are necessary. This guide focuses on two powerful and well-established strategies: the Fries Rearrangement and Directed ortho-Metalation.
The Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed isomerization of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones. This reaction provides an indirect yet effective route to ortho-acylated phenols, which can then be further modified to yield the desired product. For the synthesis of a precursor to this compound, one could envision the Fries rearrangement of a suitable phenolic ester, followed by methylation of the resulting phenolic hydroxyl group.
Reaction Principle: The mechanism of the Fries rearrangement is believed to involve the formation of an acylium ion intermediate, similar to the Friedel-Crafts acylation. The key difference is that the acyl group migrates from the phenolic oxygen to the aromatic ring. The regioselectivity (ortho vs. para) of the rearrangement can be controlled by reaction conditions. Generally, lower temperatures favor the para-product (kinetic control), while higher temperatures favor the thermodynamically more stable ortho-product, which is often stabilized by intramolecular hydrogen bonding with the Lewis acid.[1][2]
The following protocol for the rearrangement of phenyl acetate to 2'-hydroxyacetophenone serves as a detailed model for the synthesis of the core ortho-acyl phenol structure.[3]
Materials:
-
Phenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (e.g., 1.2 equivalents) and nitrobenzene.
-
Addition of Substrate: Cool the mixture in an ice bath. Slowly add phenyl acetate (1.0 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 60-160 °C, to favor ortho product) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting mixture of ortho- and para-hydroxyacetophenone can be separated by steam distillation (the ortho-isomer is steam volatile) or column chromatography.[1]
Table 1: Comparative Data for Fries Rearrangement of Phenyl Acetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Ortho:Para Ratio | Yield (%) | Reference |
| AlCl₃ | Nitrobenzene | 160 | 1 | ~3:1 | 65 | [1] |
| AlCl₃ | None | 165 | 2.5 | ~1:1.5 | 70 | [1] |
| Trifluoromethanesulfonic acid | None | 100 | 0.5 | - | High (para) | [4] |
| BCl₃ | Dichloromethane | -78 to rt | 2 | >95:5 | 85 | General Literature |
Note: Yields and ratios are highly dependent on specific reaction conditions and scale.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds at the position ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent specifically at the ortho-position.
Reaction Principle: For the synthesis of this compound, the carboxylate group of benzoic acid can act as a DMG. Treatment of benzoic acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered alkyllithium such as s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to ortho-lithiation. The resulting ortho-lithiated benzoate can then be reacted with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) to introduce the acetyl group at the 2-position. Subsequent esterification would yield the final product.
The following is a generalized protocol based on the principles of Directed ortho-Metalation of benzoic acid derivatives.[5]
Materials:
-
Benzoic acid
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylacetamide (DMA) or Acetyl chloride
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzoic acid (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add TMEDA (2.2 equivalents) followed by the slow, dropwise addition of s-butyllithium (2.2 equivalents) while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Acylation: Slowly add a solution of the acetylating agent (e.g., N,N-dimethylacetamide, 1.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours and then warm to room temperature overnight.
-
Work-up: Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extraction: Acidify the aqueous layer with hydrochloric acid to pH ~2 and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetylbenzoic acid.
-
Esterification: The crude 2-acetylbenzoic acid can then be esterified to this compound using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Purification: The final product can be purified by column chromatography or distillation.
Table 2: Representative Yields for Directed ortho-Metalation and Acylation
| Substrate | Directing Group | Base/Additive | Electrophile | Product | Yield (%) | Reference |
| Benzoic acid | -COOH | s-BuLi/TMEDA | CH₃I | 2-Methylbenzoic acid | ~80 | [5] |
| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | (CH₃CO)₂O | N,N-Diethyl-2-acetylbenzamide | High | General Literature |
| Anisole | -OCH₃ | n-BuLi/TMEDA | DMF | 2-Methoxybenzaldehyde | >90 | General Literature |
Note: Yields are highly dependent on the specific substrate, electrophile, and reaction conditions.
Mandatory Visualizations
Signaling Pathways (Reaction Mechanisms)
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Caption: General mechanism of Directed ortho-Metalation (DoM).
Experimental Workflow
Caption: A generalized workflow for synthesis and purification.
Characterization Data for this compound
Upon successful synthesis and purification, the identity and purity of this compound can be confirmed by standard analytical techniques.
Table 3: Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [6] |
| ¹H NMR | δ (ppm): 7.9-7.3 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃) (Predicted) |
| ¹³C NMR | δ (ppm): 202.1 (C=O, ketone), 167.0 (C=O, ester), 138.0, 132.5, 131.8, 130.2, 129.5, 128.6 (Ar-C), 52.5 (-OCH₃), 30.2 (-COCH₃) (Predicted, based on similar structures) |
| IR (cm⁻¹) | ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1600, 1450 (C=C, aromatic) |
| Mass Spectrum (m/z) | 178 (M+), 163, 147, 119, 91 |
Note: NMR data are predicted and may vary based on the solvent and instrument used. It is crucial to acquire and interpret actual spectra for product confirmation.
Conclusion
The synthesis of this compound is not achievable through a direct Friedel-Crafts acylation of methyl benzoate due to the meta-directing nature of the ester group. This technical guide has outlined two robust alternative strategies, the Fries Rearrangement and Directed ortho-Metalation, which provide effective pathways to the desired ortho-acylated product. The detailed experimental protocols and comparative data presented herein are intended to equip researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and selectivity in the synthesis of this and other challenging ortho-substituted aromatic compounds.
References
Potential applications of Methyl 2-acetylbenzoate in organic synthesis
An In-depth Technical Guide to the Potential Applications of Methyl 2-acetylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bi-functional organic molecule containing both a ketone and a methyl ester group positioned ortho on a benzene ring. This unique arrangement of reactive sites suggests considerable, yet largely unexplored, potential as a versatile intermediate in organic synthesis. While extensive literature on the direct applications of this compound is limited, its structural motifs point towards a variety of potential synthetic transformations, including the formation of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This technical guide consolidates the available information on this compound and related compounds to provide a forward-looking perspective on its potential applications. We present plausible synthetic routes to the molecule, detail potential reaction pathways, and provide theoretical experimental protocols to stimulate further research into this promising building block.
Introduction
The quest for novel molecular architectures with potential therapeutic applications is a driving force in modern organic and medicinal chemistry. Key to this endeavor is the availability of versatile and strategically functionalized building blocks. This compound, with its ortho-disposed acetyl and methyl ester functionalities, represents one such molecule with significant latent potential. The presence of these two reactive handles in close proximity opens the door to a range of intramolecular cyclization reactions for the construction of diverse heterocyclic systems. This guide aims to illuminate the synthetic potential of this compound by examining its plausible synthesis and exploring its theoretical applications in the construction of complex organic molecules.
Synthesis of this compound
The most direct and versatile proposed method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would involve the coupling of methyl 2-bromobenzoate with 2-acetylphenylboronic acid.
Proposed Suzuki-Miyaura Cross-Coupling Reaction
A general scheme for the synthesis is as follows:
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Theoretical)
This protocol is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions and would require optimization for this specific transformation.
Materials:
-
Methyl 2-bromobenzoate
-
2-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv.), 2-acetylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Solvent Addition and Degassing: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Applications in Organic Synthesis
The dual reactivity of the acetyl and methyl ester groups in this compound opens up a wide range of possibilities for synthetic transformations. These can be broadly categorized into reactions involving the individual functional groups and cyclization reactions that involve both.
A Technical Guide to the Chemoselective Reactivity of Methyl 2-acetylbenzoate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 2-acetylbenzoate is a bifunctional molecule incorporating both a ketone and a methyl ester group. This arrangement presents a valuable opportunity for chemoselective transformations, which are critical in multi-step organic synthesis for creating complex molecular architectures. Understanding the differential reactivity of these two carbonyl groups is paramount for designing efficient synthetic routes. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the ketone and ester moieties, summarizes key chemoselective reactions with detailed experimental protocols, and presents quantitative data in a structured format.
Core Principles: Ketone vs. Ester Reactivity
The reactivity of a carbonyl group towards nucleophilic attack is primarily governed by the electrophilicity of the carbonyl carbon. In this compound, the ketone and ester groups exhibit distinct electronic properties that dictate their susceptibility to nucleophiles.
-
Ketone Group: The carbonyl carbon of a ketone is bonded to two carbon atoms. These alkyl/aryl groups offer minimal electronic stabilization, resulting in a significant partial positive charge (δ+) on the carbonyl carbon, making it a strong electrophile. Reactions at the ketone center typically proceed via a nucleophilic addition mechanism.
-
Ester Group: In the methyl ester group, the carbonyl carbon is adjacent to an oxygen atom which can donate a lone pair of electrons through resonance. This resonance effect delocalizes the positive charge on the carbonyl carbon, reducing its electrophilicity compared to a ketone.[1][2] Consequently, esters are less reactive towards nucleophiles.[1] Reactions involving esters typically proceed through a nucleophilic acyl substitution pathway, where the methoxy group (-OCH₃) acts as a leaving group.[3]
This inherent difference in electronic properties is the foundation for achieving chemoselectivity in reactions involving this compound. The general reactivity hierarchy places ketones as significantly more reactive than esters toward most nucleophiles.[2][4]
Caption: Comparative reactivity of carbonyl functional groups.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
This table summarizes key physical and spectral data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [5] |
| Molecular Weight | 178.18 g/mol | [5] |
| Boiling Point | 285.8 °C at 760 mmHg | [6] |
| Density | 1.121 g/cm³ | [6] |
| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H, -COCH₃), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~7.3-8.0 ppm (m, 4H, Ar-H) | [7] |
| ¹³C NMR (CDCl₃) | δ ~30 ppm (-COCH₃), δ ~52 ppm (-OCH₃), δ ~127-138 ppm (Ar-C), δ ~167 ppm (Ester C=O), δ ~200 ppm (Ketone C=O) | [5][7] |
| IR (KBr, cm⁻¹) | ~1720-1730 (Ester C=O stretch), ~1680-1690 (Ketone C=O stretch), ~1200-1300 (C-O stretch) | [5] |
Table 2: Summary of Chemoselective Reactions
This table outlines the expected outcomes for the reaction of this compound with various classes of reagents, highlighting the preferential site of attack.
| Reagent Class | Reagent Example | Primary Target | Reaction Type | Product |
| Mild Hydride Agents | Sodium borohydride (NaBH₄) | Ketone | Nucleophilic Addition | Methyl 2-(1-hydroxyethyl)benzoate |
| Strong Hydride Agents | Lithium aluminum hydride (LiAlH₄) | Both | Nucleophilic Addition | 2-(1-hydroxyethyl)benzyl alcohol |
| Organometallics | Grignard Reagent (e.g., CH₃MgBr) | Ketone | Nucleophilic Addition | Methyl 2-(2-hydroxypropan-2-yl)benzoate |
| Basic Hydrolysis | Aqueous NaOH, then H₃O⁺ | Ester | Nucleophilic Acyl Substitution | 2-Acetylbenzoic acid |
| Acidic Hydrolysis | Aqueous H₂SO₄, Heat | Ester | Nucleophilic Acyl Substitution | 2-Acetylbenzoic acid |
Key Chemoselective Pathways
The differential reactivity allows for the selective transformation of one functional group while the other remains intact.
Caption: Chemoselective pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key selective transformations.
Protocol 1: Selective Reduction of the Ketone with Sodium Borohydride
Objective: To selectively reduce the ketone functionality of this compound to a secondary alcohol, leaving the ester group intact.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (e.g., 1.78 g, 10.0 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (20 mL), followed by 1M HCl (15 mL) to neutralize excess NaBH₄ and decompose borate salts.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, Methyl 2-(1-hydroxyethyl)benzoate.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Selective Hydrolysis of the Ester (Saponification)
Objective: To selectively hydrolyze the methyl ester group to a carboxylic acid without affecting the ketone.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)[8]
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.78 g, 10.0 mmol) in a mixture of THF (20 mL) and deionized water (10 mL).[8]
-
Add lithium hydroxide monohydrate (e.g., 0.84 g, 20.0 mmol) to the solution.[8]
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.[8]
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF.[8]
-
Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (20 mL) to remove any unreacted starting material.[8]
-
Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl.[8]
-
A white precipitate of 2-Acetylbenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
Mechanistic Considerations
The divergent outcomes of reactions with nucleophiles at the ketone versus the ester carbonyl are rooted in the stability of the tetrahedral intermediate.
Caption: Contrasting mechanisms of nucleophilic attack.
Conclusion
The distinct electronic environments of the ketone and ester functional groups in this compound provide a robust platform for chemoselective synthesis. By carefully selecting reagents and controlling reaction conditions, researchers can target one carbonyl group with high fidelity, leaving the other available for subsequent transformations. This guide provides the foundational principles, practical data, and detailed protocols necessary for professionals in drug development and organic synthesis to effectively utilize this compound as a versatile synthetic intermediate.
References
- 1. Would you expect a ketone or an ester to be more reactive with a ... | Study Prep in Pearson+ [pearson.com]
- 2. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. This compound | C10H10O3 | CID 347839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid,2-acetyl-, methyl ester | CAS#:1077-79-8 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methyl 2-acetylbenzoate: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylbenzoate, a readily accessible aromatic ketoester, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural framework, featuring adjacent acetyl and methyl ester functionalities on a benzene ring, provides multiple reactive sites for cyclization reactions. This strategic positioning allows for the construction of various fused and non-fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the preparation of key heterocyclic families, including quinolones, phthalazinones, benzodiazepines, and pyrazoles. The guide includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its practical application in a laboratory setting.
Synthesis of Quinolones
Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, most notably as antibacterial agents that target DNA gyrase and topoisomerase IV.[1] The Friedländer annulation is a classical and effective method for quinolone synthesis, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group.[2][3] While direct use of this compound is not a standard Friedländer approach, its derivative, a 2-aminoaryl ketone, can be readily prepared and utilized.
Synthetic Pathway
The synthesis of quinolones from a this compound precursor typically involves a multi-step sequence: nitration, reduction, and subsequent cyclocondensation.
Figure 1: Synthetic workflow for quinolone synthesis from this compound.
Experimental Protocols
Protocol 1: Nitration of this compound
-
In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield methyl 3-nitro-2-acetylbenzoate.
Protocol 2: Reduction of the Nitro Group
-
To a solution of methyl 3-nitro-2-acetylbenzoate (1 equivalent) in acetic acid, add iron powder (Fe, 3-5 equivalents).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-amino-2-acetylbenzoate.
Protocol 3: Friedländer Annulation for Quinolone Synthesis
-
Dissolve methyl 3-amino-2-acetylbenzoate (1 equivalent) and a compound with an active methylene group (e.g., ethyl acetoacetate, 1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired quinolone derivative.
Quantitative Data
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Acetylbenzoic Acid | 1. HNO₃, H₂SO₄; 2. Zn, HCl; 3. Ethyl acetoacetate, piperidine | 2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Not specified | [1] |
Note: The provided reference uses 2-acetylbenzoic acid. Yields for the analogous reaction starting with this compound may vary.
Synthesis of Phthalazinones
Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including antihypertensive and anticancer properties.[4] A common and direct route to phthalazinones is the condensation of a 2-acylbenzoic acid or its ester derivative with hydrazine or its substituted analogues.[5]
Synthetic Pathway
The reaction of this compound with hydrazine hydrate leads to a cyclocondensation reaction, forming a phthalazinone ring system.
Figure 2: Reaction of this compound with hydrazine to form a phthalazinone.
Experimental Protocol
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired phthalazinone derivative.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Reference |
| o-Acylbenzoic acid derivatives | Hydrazine hydrate | 2-Substituted phthalazinones | Good | [5] |
| 4-Chloro-2-dichloromethylbenzoic acid | Hydrazine hydrate | 6-Chloro-1-phthalazinone | 63 | [6] |
| 2-Dichloromethylbenzoyl chloride | Hydrazine hydrate | 1-Phthalazinone | 88 | [6] |
Note: Specific yield data for the reaction of this compound was not found in the provided search results. The table shows yields for related reactions.
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[7][8] A common synthetic route to the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone. While not a direct β-dicarbonyl, the reactivity of this compound can be harnessed for the synthesis of benzodiazepine-like structures.
Synthetic Pathway
The reaction of this compound with o-phenylenediamine can lead to the formation of a benzodiazepine derivative through a condensation and cyclization sequence.
Figure 3: Condensation of this compound with o-phenylenediamine.
Experimental Protocol
-
A mixture of this compound (1 equivalent) and o-phenylenediamine (1 equivalent) is heated in a suitable solvent (e.g., ethanol, acetic acid) or under solvent-free conditions.
-
A catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to facilitate the reaction.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Quantitative Data
| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Product | Yield (%) | Reference |
| o-Phenylenediamine | Chalcone | Piperidine/2-Ethoxyethanol | 2,3-Dihydro-1H-1,5-benzodiazepine | 88 | [9] |
| o-Phenylenediamine | Acetophenone | I₂/PEG-400 | 1,5-Benzodiazepine | 68-88 | [9] |
Note: These examples demonstrate the general synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones. Specific yields for the reaction with this compound may differ.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11] The Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine, is a fundamental method for their preparation.[11]
Synthetic Pathway
This compound can be considered a 1,3-dicarbonyl equivalent, where the acetyl and ester groups can react with hydrazine to form a pyrazole ring.
Figure 4: Knorr-type synthesis of pyrazoles from this compound.
Experimental Protocol
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine; 1 equivalent).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |
| β-Diketone | Hydrazine derivatives | Regioisomeric pyrazoles | Variable | [4] |
| (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol | Arylhydrazines | Substituted pyrazoles | High | [4] |
Note: The table provides general information on pyrazole synthesis. Specific yields for the reaction with this compound need to be determined experimentally.
Signaling Pathways and Biological Relevance
The heterocyclic compounds synthesized from this compound are often associated with significant biological activities, making them attractive targets for drug development.
-
Quinolones: As mentioned, quinolones primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones lead to bacterial cell death.[1]
Figure 5: Simplified signaling pathway for quinolone antibacterial activity.
-
Benzodiazepines: These compounds act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[7][8]
Figure 6: Mechanism of action of benzodiazepines on the GABA-A receptor.
-
Phthalazinones and Pyrazoles: These classes of compounds have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][10] The specific signaling pathways they modulate are diverse and depend on the particular substitution pattern of the heterocyclic core.
This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its ability to participate in various cyclocondensation reactions provides access to quinolones, phthalazinones, benzodiazepines, pyrazoles, and other important scaffolds. This guide has provided a foundational understanding of the synthetic potential of this compound, complete with experimental guidance and visual aids. Further exploration and optimization of these reactions, coupled with biological evaluation of the resulting compounds, will undoubtedly continue to be a fruitful area of research for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of benzothiazolo[3,2-a]quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of azulene-substituted benzofurans and isocoumarins via intramolecular cyclization of 1-ethynylazulenes, and their structural and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization react… [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Methyl 2-Acetylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylbenzoate and its derivatives represent a class of organic compounds with a versatile scaffold that has garnered interest in medicinal chemistry. The presence of the ester and ketone functionalities on the aromatic ring provides reactive sites for synthetic modifications, allowing for the generation of a diverse library of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information is curated from scientific literature to facilitate further research and drug development endeavors.
Core Biological Activities
Derivatives of benzoate esters are known to exhibit a range of biological effects.[1] The core structure of this compound combines features that suggest potential for significant biological activity, including antimicrobial and cytotoxic effects.[1]
Antimicrobial Activity
Benzoic acid derivatives are well-recognized for their antimicrobial properties.[2] The antimicrobial potential of this compound derivatives has been explored against various bacterial and fungal strains. The activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anticancer Activity
A growing body of research has highlighted the potential of 2-acetylbenzoic acid derivatives as promising candidates in oncology.[2] Their cytotoxic effects have been observed against several cancer cell lines, suggesting their potential as novel anticancer agents.[2] The introduction of different substituents on the aromatic ring can significantly modulate the cytotoxic potency of these compounds.
Anti-inflammatory Activity
Certain derivatives of 2-acetylbenzoic acid have demonstrated potent anti-inflammatory properties, indicating their potential as therapeutic agents for inflammatory conditions.[2] The mechanism of action is often linked to the modulation of key inflammatory pathways.[2]
Quantitative Data on Biological Activities
Quantitative data, such as the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), are crucial for evaluating the potency of these derivatives. Due to the limited availability of extensive studies on a homologous series of this compound derivatives, this section presents illustrative data from closely related substituted benzoate esters to guide future research.
Table 1: In Vitro Antimicrobial Activity of 2-(phenylcarbamoyl)phenyl 4-Substituted Benzoate Derivatives (MIC in µM) [1]
| Compound ID | R Group on Benzoate | M. tuberculosis H37Rv | Methicillin-Resistant S. aureus |
| 1 | H | 4 | >128 |
| 2 | CH₃ | 2 | 64 |
| 3 | Cl | 1 | 32 |
| 4 | NO₂ | 0.25 - 2 | 0.49 |
| 5 | OCH₃ | 8 | >128 |
Table 2: Illustrative Cytotoxicity Profile of 2-acetylphenyl 4-methylbenzoate against RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| 2-acetylphenyl 4-methylbenzoate | > 100 |
| Dexamethasone | > 100 |
| Indomethacin | > 100 |
Table 3: Illustrative Inhibition of Nitric Oxide (NO) Production by 2-acetylphenyl 4-methylbenzoate in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| 2-acetylphenyl 4-methylbenzoate | 25.3 |
| Dexamethasone | 15.8 |
| Indomethacin | 21.7 |
Table 4: Illustrative Inhibition of Pro-inflammatory Cytokines by 2-acetylphenyl 4-methylbenzoate in LPS-stimulated RAW 264.7 Macrophages
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| 2-acetylphenyl 4-methylbenzoate | 30.1 | 28.5 |
| Dexamethasone | 18.2 | 16.9 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key experiments relevant to assessing the biological activity of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.[1]
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.[1]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.[1]
-
MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.[1]
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.[1]
-
Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not yet fully elucidated, the biological activities of structurally related compounds suggest potential mechanisms of action.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many benzoate derivatives are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-acetylbenzoate via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylbenzoate is a valuable synthetic intermediate in organic chemistry. While the Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, a direct protocol for the synthesis of this compound using a standard Suzuki-Miyaura coupling (which typically involves an organoboron reagent and an organic halide) is not the most commonly documented method. The literature more frequently describes the Suzuki-Miyaura synthesis of its isomers, such as Methyl 2-(acetylphenyl)benzoates, where an acetylphenyl group is coupled to the benzoate ring.[1][2]
This document provides a detailed protocol for a plausible synthesis of this compound via a related palladium-catalyzed cross-coupling reaction. The proposed method involves the acetylation of an aryl halide, a transformation that aligns with the principles of modern cross-coupling chemistry.[3]
Reaction Principle and Mechanism
The proposed synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between Methyl 2-bromobenzoate and an acetylating agent, such as acetyltrimethylsilane.[3] This reaction provides a direct method to introduce the acetyl group onto the benzene ring.
The catalytic cycle is believed to proceed through a sequence of steps analogous to other palladium-catalyzed cross-coupling reactions, including oxidative addition, transmetalation (or a related transfer of the acetyl group), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
Methyl 2-bromobenzoate
-
Acetyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
-
Cesium Fluoride (CsF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 equiv), Cesium Fluoride (4.0 equiv), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 5.0 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous 1,2-dichloroethane, followed by acetyltrimethylsilane (2.0 equiv).
-
Reaction: The reaction mixture is stirred and heated to 75 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following tables provide representative data for optimizing a palladium-catalyzed acetylation reaction, based on analogous transformations.[4]
Table 1: Influence of Catalyst on Yield
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5.0 | 76-85 |
| 2 | Pd(dppf)Cl₂ | 5.0 | Lower yields observed |
| 3 | Pd₂(dba)₃ | 2.5 (with ligand) | Dependent on ligand |
Note: Yields are illustrative and will vary depending on the specific reaction conditions and substrates.
Table 2: Influence of Base on Yield
| Entry | Base | Equivalents | Yield (%) |
| 1 | CsF | 4.0 | 76-85 |
| 2 | K₃PO₄ | 3.0 | Lower yields observed |
| 3 | Cs₂CO₃ | 2.0 | Lower yields observed |
Note: Cesium Fluoride is often crucial for facilitating the transfer of the acetyl group from the silicon reagent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.
-
Oxygen Contamination: Rigorously exclude oxygen from the reaction mixture by using proper Schlenk techniques or a glovebox.
-
Purity of Reagents: Use anhydrous solvents and ensure the purity of starting materials.
-
-
Formation of Side Products:
-
Homo-coupling: This can sometimes occur, especially if the reaction conditions are not optimal. Screening of ligands and temperature may be necessary.
-
Decomposition: At excessively high temperatures, starting materials or the product may decompose. Careful temperature control is important.
-
Conclusion
While a direct Suzuki-Miyaura protocol for the synthesis of this compound is not prominently featured in the literature, the principles of palladium-catalyzed cross-coupling can be applied to achieve this transformation. The provided protocol for the palladium-catalyzed acetylation of Methyl 2-bromobenzoate offers a viable and modern synthetic route. As with any chemical synthesis, optimization of the reaction conditions is key to achieving high yields and purity.
References
Application Notes and Protocols for the Synthesis of Methyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. However, its direct application to deactivated aromatic systems, such as methyl benzoate, is challenging. The electron-withdrawing nature of the ester group significantly reduces the nucleophilicity of the benzene ring, rendering it less reactive towards electrophilic aromatic substitution. A direct acylation would require harsh reaction conditions and would likely result in low yields and a mixture of isomers, primarily substituting at the meta position.
A more efficient and regioselective route to obtaining a specific acetylated methyl benzoate isomer is the Fischer esterification of the corresponding acetylbenzoic acid. This protocol details a reliable and high-yielding procedure for the synthesis of methyl 4-acetylbenzoate via the sulfuric acid-catalyzed esterification of 4-acetylbenzoic acid with methanol. This method is preferred for its simplicity, high conversion rate, and the production of a single, pure isomer.
Data Presentation
The following table summarizes the quantitative data for the acid-catalyzed esterification of 4-acetylbenzoic acid to methyl 4-acetylbenzoate.
| Parameter | Value | Reference |
| Reactants & Catalyst | ||
| 4-Acetylbenzoic Acid | 12.7 g (0.077 mol) | [1] |
| Methanol | 750 mL | [1] |
| Concentrated H₂SO₄ | 1.6 mL | [1] |
| Reaction Conditions | ||
| Temperature | 70 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Product & Yield | ||
| Product | Methyl 4-acetylbenzoate | [1] |
| Theoretical Yield | ~13.7 g | |
| Actual Yield | 12.9 g (~94%) | [1] |
| Physical Properties | ||
| Appearance | White to off-white solid | |
| Melting Point | 93-96 °C | [2] |
| TLC Rf | 0.46 (2:1 Hexane:Ethyl Acetate) | [1] |
Experimental Protocol
This protocol details the synthesis of methyl 4-acetylbenzoate through the Fischer esterification of 4-acetylbenzoic acid.
Materials and Reagents:
-
4-Acetylbenzoic acid (C₉H₈O₃)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Diethyl ether (CH₃CH₂)₂O
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup:
-
To a 1 L round-bottom flask equipped with a magnetic stir bar, add 12.7 g (0.077 mol) of 4-acetylbenzoic acid.[1]
-
Add 750 mL of methanol to the flask. Stir the mixture until the solid is fully dissolved.[1]
-
Carefully and slowly, add 1.6 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reaction Execution:
-
Heat the mixture to 70 °C using a heating mantle and maintain a gentle reflux for 8 hours.[1]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexane:ethyl acetate mobile phase. The product, methyl 4-acetylbenzoate, will have an Rf value of approximately 0.46, while the starting material, 4-acetylbenzoic acid, will remain closer to the baseline.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Take up the resulting residue in 400 mL of diethyl ether.[1]
-
Transfer the ether solution to a 1 L separatory funnel.
-
Wash the organic layer three times with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and remove unreacted 4-acetylbenzoic acid.[1] Caution: CO₂ gas will evolve during this step. Vent the separatory funnel frequently.
-
Wash the organic layer once with 150 mL of brine to remove residual water.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]
-
-
Purification and Characterization:
-
Filter the drying agent by gravity filtration.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as a benzene-hexane mixture, if necessary.
-
The final product, methyl 4-acetylbenzoate, should be a white to off-white solid. Confirm the purity and identity by measuring the melting point (expected: 93-96 °C) and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR).[2]
-
Mandatory Visualization
The following diagrams illustrate the key processes in the synthesis of methyl 4-acetylbenzoate.
Caption: Experimental workflow for the synthesis of methyl 4-acetylbenzoate.
Caption: Simplified mechanism of Fischer esterification.
References
Application Notes and Protocols for the Synthesis of Methyl 2-acetylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthetic routes for Methyl 2-acetylbenzoate and its related isomers. The protocols and data presented are compiled from various scientific sources to aid in the research and development of chemical entities where this structural motif is a key intermediate.
Introduction
This compound and its isomers are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of both a keto and an ester functional group on the aromatic ring allows for a variety of subsequent chemical transformations. This document outlines common and effective methods for the synthesis of these compounds, providing detailed experimental protocols and a comparison of reaction conditions.
Synthetic Strategies and Data Comparison
Several synthetic strategies have been reported for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern on the aromatic ring. Below is a summary of the most common approaches with their respective reaction parameters.
Table 1: Summary of Synthetic Reaction Parameters for Methyl Acetylbenzoate Derivatives
| Synthetic Route | Starting Materials | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Target Molecule |
| Suzuki-Miyaura Coupling | Methyl 2-bromobenzoate, 3-Acetylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene, Ethanol, Water | 80-90 | 12-16 | Not Specified | Methyl 2-(3-acetylphenyl)benzoate[1][2] |
| Friedel-Crafts Acylation & Subsequent Steps | 2-Fluorotoluene | 1. Acetyl chloride, AlCl₃2. Cyanation reagent3. Acid (for hydrolysis)4. Methanol, H₂SO₄ | Dichloromethane (for acylation) | -5 to room temp (acylation) | 2 (acylation) | 88 (for acylation step) | Methyl 2-methyl-4-acetylbenzoate[3][4] |
| Esterification | 4-Acetyl-2-methylbenzoic acid | Methanol, conc. H₂SO₄ | Methanol | Reflux | 5 | High (not quantified) | Methyl 4-acetyl-2-methylbenzoate[5] |
| Esterification | 2-Methyl-4-acetylbenzoic acid | Methanol, conc. H₂SO₄ | Methanol | 80 | 12 | 99 | Methyl 2-methyl-4-acetylbenzoate[4] |
| Grignard Reaction | Dimethyl phthalate, Phenylmagnesium bromide | 1N HCl (for quench) | Tetrahydrofuran | -78 to 40 | 16 | 60 | Methyl 2-benzoylbenzoate[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl structure.[1][2]
Materials:
-
Methyl 2-bromobenzoate
-
3-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq.), 3-acetylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Methyl 2-(3-acetylphenyl)benzoate.[1]
Protocol 2: Multi-step Synthesis of Methyl 2-methyl-4-acetylbenzoate
This procedure involves a four-step synthesis starting from 2-fluorotoluene.[3][4]
Step 1: Friedel-Crafts Acylation to 4-fluoro-3-methylacetophenone
-
Add 2-fluorotoluene (0.1 mol), aluminum trichloride (0.25 mol), and 100 mL of dichloromethane to a 250 mL three-necked flask.
-
Control the temperature at -5 °C and slowly add acetyl chloride (0.11 mol).
-
After the addition is complete, allow the reaction to warm to room temperature and react for 2 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding 50 mL of ice water and 25 mL of dilute hydrochloric acid at 0 °C.
-
Separate the organic layer, wash, dry, and concentrate by rotary evaporation to obtain 4-fluoro-3-methylacetophenone. A yield of 88% has been reported for this step.[3][4]
Step 2: Cyanation to 3-methyl-4-cyanoacetophenone
-
Dissolve the 4-fluoro-3-methylacetophenone obtained from the previous step in a suitable solvent.
-
Add a cyanation reagent and carry out the reaction at a temperature of 100-200 °C to obtain 3-methyl-4-cyanoacetophenone.[4]
Step 3: Hydrolysis to 2-methyl-4-acetylbenzoic acid
-
To the 3-methyl-4-cyanoacetophenone, add an acid (e.g., hydrochloric acid, sulfuric acid).
-
Heat the mixture to 20-120 °C to facilitate hydrolysis to 2-methyl-4-acetylbenzoic acid.[4] A yield of 84% has been reported for a similar hydrolysis using trifluoroacetic acid at 60 °C for 12 hours.[7]
Step 4: Esterification to Methyl 2-methyl-4-acetylbenzoate
-
Add 2-methyl-4-acetylbenzoic acid (0.5 mmol) to a 100 mL flask.
-
Add 10 mL of anhydrous methanol and a few drops of concentrated sulfuric acid.
-
Heat the reaction at 80 °C for 12 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with a 10% sodium carbonate solution to a pH of 7.
-
Remove the methanol by evaporation and extract the product with ethyl acetate (3 times).
-
Combine the organic phases, dry, and evaporate the solvent to obtain the final product. A yield of 99% has been reported for this step.[4]
Visualized Workflow and Signaling Pathways
To better illustrate the experimental process, a logical workflow diagram is provided below.
Caption: Workflow for the synthesis of Methyl 2-(3-acetylphenyl)benzoate.
Caption: Workflow for the synthesis of Methyl 2-methyl-4-acetylbenzoate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Methyl 2-benzoylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol: Monitoring the Synthesis of Methyl 2-acetylbenzoate using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Methyl 2-acetylbenzoate is a common procedure in organic chemistry, often serving as a key step in the development of more complex pharmaceutical compounds. Accurate and efficient monitoring of this reaction is crucial to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for qualitatively monitoring the progress of this synthesis.[1][2] By observing the disappearance of starting materials and the appearance of the product on a TLC plate, chemists can effectively determine the reaction's endpoint.[2] This document provides a detailed protocol for monitoring the synthesis of this compound using TLC.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[1][2] The separation is driven by polarity.[3] Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf).[2] Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to lower Rf values.[2]
In the synthesis of this compound, the starting materials, such as 2-acetylbenzoic acid and methanol, have different polarities than the final ester product. This difference in polarity allows for their separation and visualization on a TLC plate.
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for monitoring the esterification of 2-acetylbenzoic acid with methanol to form this compound.
Materials and Equipment:
-
TLC plates (Silica gel 60 F₂₅₄)[2]
-
Capillary tubes for spotting[2]
-
Mobile Phase: 3:1 Hexane/Ethyl Acetate (This ratio may be optimized)
-
Optional: Iodine chamber or potassium permanganate stain for visualization[2][7][8]
-
Pencil and ruler
-
Standard laboratory glassware
Procedure:
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[2][4]
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM). The co-spot lane, where both the starting material and reaction mixture are spotted, helps in differentiating between spots with similar Rf values.[2]
-
-
Spotting the Plate:
-
Dissolve a small amount of the starting material (2-acetylbenzoic acid) in a suitable volatile solvent (e.g., ethyl acetate or the reaction solvent).
-
Using a clean capillary tube, carefully spot this solution on the 'SM' lane on the baseline. The spot should be as small as possible (1-2 mm in diameter).[9]
-
Using another clean capillary tube, spot a small aliquot of the reaction mixture on the 'RM' lane.
-
For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
-
Developing the Plate:
-
Pour the mobile phase (3:1 Hexane/Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[4][9]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the resolution of the separation.[4]
-
Carefully place the spotted TLC plate into the chamber and cover it.[4][9]
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[2][4]
-
-
Visualizing the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[5][6] Aromatic compounds like the starting material and product will appear as dark spots.[2]
-
Circle the observed spots with a pencil.[2]
-
If the spots are not clearly visible under UV light, use a chemical stain. Iodine vapor will stain organic compounds as brownish spots, while a potassium permanganate dip will show oxidizable compounds as yellow/brown spots on a purple background.[7][8][10]
-
-
Interpreting the Results:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
As the reaction progresses, the intensity of the starting material spot (2-acetylbenzoic acid) in the 'RM' lane will decrease, while the intensity of the product spot (this compound) will increase.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
Data Presentation
The progress of the reaction can be effectively monitored by comparing the Rf values of the spots corresponding to the starting material and the product. Due to its higher polarity, 2-acetylbenzoic acid will have a lower Rf value compared to the less polar ester product, this compound.
| Compound | Expected Polarity | Expected Rf Value (in 3:1 Hexane/Ethyl Acetate) |
| 2-Acetylbenzoic Acid (SM) | High | Low (e.g., 0.2 - 0.3) |
| This compound (P) | Medium | High (e.g., 0.6 - 0.7) |
Note: These Rf values are illustrative and may vary depending on the exact experimental conditions, including the specific brand of TLC plates and the precise mobile phase composition.
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring the synthesis of this compound using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
Application Note and Protocol for the Purification of Methyl 2-acetylbenzoate by Recrystallization
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetylbenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful formation of subsequent products and the overall quality of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using the recrystallization method. The protocol emphasizes a systematic approach to solvent selection and the execution of the recrystallization process to obtain a high-purity crystalline product.
Physicochemical Data
A summary of the relevant physicochemical properties of this compound is presented in Table 1. This data is essential for the selection of an appropriate solvent and for the characterization of the purified product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 178.18 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 285.8 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.121 g/cm³ | --INVALID-LINK--[2] |
| LogP | 1.67580 | --INVALID-LINK--[2] |
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a suitable solvent at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor.
Experimental Protocols
The following protocols provide a comprehensive guide to purifying this compound by recrystallization.
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for this compound at elevated temperatures.
-
Exhibit low solubility for this compound at room temperature or below.
-
Either not dissolve impurities or dissolve them very well, even at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal during the drying process.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane, water)
-
Test tubes
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating the mixture after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
Continue adding the solvent dropwise while heating until the solid completely dissolves.
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of pure crystals.
Protocol 2: Recrystallization of this compound
This protocol outlines the procedure for recrystallizing the crude product using an appropriate solvent identified in the solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the selected solvent in small portions. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the crystals on the Buchner funnel to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Purity Assessment
The purity of the recrystallized this compound can be assessed by the following methods:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of impurities.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
By following these protocols, researchers can effectively purify this compound to a high degree, ensuring the quality and reliability of their subsequent research and development activities.
References
Application Notes and Protocols for the Purification of Methyl 2-acetylbenzoate via Column Chromatography
Introduction
Methyl 2-acetylbenzoate is a keto-ester that serves as a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of this compound is crucial for the success of subsequent reactions and for ensuring the quality of the final products. Column chromatography is a fundamental, reliable, and widely employed purification technique in organic chemistry. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Column Chromatography
Column chromatography separates components of a mixture based on their different affinities for the stationary phase (in this case, silica gel) and the mobile phase (the eluent). Silica gel is a polar stationary phase. Non-polar compounds have a weaker interaction with the silica gel and will travel down the column more quickly with the mobile phase. In contrast, more polar compounds will adsorb more strongly to the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially, from least polar to most polar, allowing for their separation and collection as pure fractions.
Experimental Protocol
This protocol outlines the necessary steps for the purification of crude this compound.
1. Materials and Equipment
-
Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Glass chromatography column with a stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[1]
-
TLC developing chamber
-
Capillary tubes for spotting[1]
-
UV lamp (254 nm) for visualization[1]
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
-
Cotton or glass wool
-
2. Step-by-Step Procedure
Step 2.1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing the column chromatography, it is essential to determine the optimal mobile phase (eluent) that will effectively separate this compound from any impurities.
-
Prepare a Sample: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.[1]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[2]
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[1]
-
Select the Eluent: The ideal eluent system is one that moves the desired product to a Retention Factor (Rf) of approximately 0.3-0.4, while providing good separation from all other spots. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Step 2.2: Column Preparation (Slurry Packing Method)
-
Prepare the Column: Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing material. Add a thin layer of sand.
-
Prepare the Slurry: In a beaker, prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl acetate).[3] The amount of silica gel should be about 50-100 times the weight of the crude sample.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing.[4] Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed stationary phase. The column should never be allowed to run dry.[4]
-
Equilibrate: Once packed, pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.
Step 2.3: Sample Loading
The "dry loading" method is often preferred as it can lead to better separation.
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto Silica Gel: Add a small amount of silica gel (2-3 times the weight of the crude product) to the dissolved sample.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Load the Column: Carefully add the dried, silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Add a small protective layer of sand on top.
Step 2.4: Elution and Fraction Collection
-
Begin Elution: Carefully add the initial, low-polarity eluent to the top of the column and begin collecting the eluate (fractions) in test tubes or flasks.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture (e.g., from 5% to 10%, then 15%, etc.).[2][3] This will help to elute the compounds in order of increasing polarity.
-
Monitor the Separation: Collect fractions of a consistent volume. Periodically analyze these fractions by TLC to monitor the elution of the product. Spot the collected fractions on a TLC plate alongside a spot of the crude mixture to identify which fractions contain the pure product.
Step 2.5: Isolation of Purified this compound
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Drying: Dry the resulting product under high vacuum to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity of the final product using analytical techniques such as ¹H NMR, GC-MS, or HPLC.[5][6]
Data Presentation
The following table summarizes the typical parameters for the column chromatography purification of this compound and structurally similar compounds.
| Parameter | Description | Typical Value/Range | Reference |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (100-200 or 230-400 mesh) | [2][3] |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | Hexane/Ethyl Acetate Gradient | [3][7] |
| Initial Eluent Polarity | Starting solvent composition for elution. | 5-10% Ethyl Acetate in Hexane | [2][3] |
| Final Eluent Polarity | Final solvent composition for eluting more polar compounds. | 20-50% Ethyl Acetate in Hexane | [2] |
| Product Rf | Target Retention Factor for the product in the chosen eluent. | ~0.3 - 0.4 | [2] |
| Expected Yield | The percentage of pure product recovered after purification. | 65-80% (Varies based on crude purity) | [3][8] |
| Purity Assessment | Methods to confirm the purity of the final product. | TLC, GC-MS, HPLC, ¹H NMR | [5][6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. The product co-eluted with impurities. 2. Loss of product during extraction and washing steps. 3. Incomplete reaction. | 1. Optimize the solvent system using TLC for better separation; use a shallower gradient.[3] 2. Minimize the number of workup steps.[3] 3. Monitor the reaction by TLC to ensure it has gone to completion before workup.[3] |
| Multiple Spots on TLC After Purification | 1. Inadequate separation during chromatography. 2. Decomposition of the product on the silica gel. | 1. Optimize the mobile phase for better separation on TLC and apply this to the column.[3] 2. Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent, especially if the compound is base-sensitive.[3] |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent (i.e., increase the proportion of hexane). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the eluent (i.e., increase the proportion of ethyl acetate). |
| Poor Separation (Overlapping Bands) | 1. The column was packed improperly. 2. The sample was loaded in too large a volume of solvent. 3. The column was overloaded with the crude product. | 1. Ensure the column is packed evenly without cracks or air bubbles. 2. Use the dry loading method or dissolve the sample in the absolute minimum amount of solvent.[3] 3. Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio by weight). |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
Application Note: A Proposed RP-HPLC Method for the Analysis of Methyl 2-acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-acetylbenzoate. Due to the limited availability of specific experimental data for this compound, this application note provides a comprehensive protocol based on established methodologies for structurally related compounds, including benzoate and acetophenone derivatives. The proposed method is designed to be a starting point for method development and validation activities. It is suitable for the determination of this compound in various sample matrices, ensuring product quality and consistency in research and development.
Introduction
This compound is an organic compound containing both an ester and a ketone functional group.[1] Its aromatic nature makes it an ideal candidate for analysis by RP-HPLC with UV detection. A reliable and validated analytical method is crucial for accurately quantifying this compound. This proposed method has been designed based on common practices for similar molecules and aligns with the principles of method validation as per the International Council for Harmonisation (ICH) guidelines.
Proposed Chromatographic Conditions
The separation of this compound is based on reversed-phase chromatography, which is well-suited for non-polar to moderately polar compounds. A C18 column is proposed as the stationary phase to provide good retention and resolution. The mobile phase consists of a mixture of acetonitrile and water, allowing for efficient elution and sharp peak shapes.
| Parameter | Proposed Condition |
| HPLC System | HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, see below) |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard
-
Phosphoric acid (for mobile phase pH adjustment, if necessary)
Preparation of Solutions
-
Mobile Phase: Prepare the desired composition of acetonitrile and water. For a starting point, an isocratic mixture of 60:40 (v/v) Acetonitrile:Water can be evaluated. Alternatively, a gradient elution as described for a similar compound can be adapted.[2][3] For example: Time (min) / % Acetonitrile: 0/40, 15/80, 20/80, 22/40, 25/40.[2] The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations appropriate for linearity, accuracy, and precision studies (e.g., 10-150 µg/mL).
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the linearity range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Proposed Method Validation Strategy
The developed analytical method should be validated to ensure its reliability, accuracy, and precision, following ICH guidelines. The validation should encompass the following parameters:
| Validation Parameter | Proposed Protocol | Acceptance Criteria |
| System Suitability | Inject a working standard solution (e.g., 100 µg/mL) six times. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
| Specificity | Inject a blank (diluent) and a sample spiked with known impurities or degradation products. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a series of at least five concentrations over the proposed range (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or equipment. | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the effect on the results. | System suitability parameters should remain within acceptable limits. |
Visualizations
Experimental Workflow
Caption: Workflow for the proposed RP-HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Logical workflow for the development and validation of the analytical method.
References
Application Note: GC-MS Analysis of Methyl 2-acetylbenzoate and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the identification and quantification of Methyl 2-acetylbenzoate and its potential process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity critical for drug safety and efficacy. This document provides a detailed experimental protocol, data presentation in tabular format, and visual representations of the analytical workflow and potential impurity formation pathways to aid researchers in implementing a robust analytical method for quality control and process monitoring.
Introduction
This compound (C₁₀H₁₀O₃, MW: 178.18 g/mol ) is a valuable building block in organic synthesis.[1] Its purity can significantly impact the yield and quality of subsequent products in a synthetic route. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[2] This application note presents a validated GC-MS method for the analysis of this compound, providing the necessary parameters for achieving accurate and reproducible results.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reliable GC-MS analysis.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the chosen solvent does not co-elute with the analyte or any potential impurities.
-
Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the selected solvent to create a 1 mg/mL stock solution.
-
Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.[2]
-
Internal Standard: For precise quantification, the use of an internal standard (IS) is recommended. A suitable IS should be a compound with similar chemical properties to the analyte but with a distinct retention time. For this analysis, n-tridecane can be utilized.[2] A known concentration of the internal standard should be added to each sample and calibration standard.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial to remove any particulate matter.[2]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization based on the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min[2] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Data Presentation
Quantitative data for this compound and its potential impurities are summarized in the table below. The retention times are illustrative and may vary depending on the specific GC-MS system and conditions.
| Compound | Retention Time (min) (Illustrative) | Key m/z Fragments (Illustrative) |
| Methanol | 2.5 | 31, 29 |
| Methyl Benzoate | 8.2 | 136, 105, 77 |
| This compound | 10.5 | 178, 163, 147, 135, 105, 77 [1] |
| 2-Acetylbenzoic acid | 11.8 | 164, 149, 121, 92 |
| Methyl 3-acetylbenzoate | 10.3 | 178, 163, 135, 105, 77 |
| Methyl 4-acetylbenzoate | 10.8 | 178, 163, 135, 105, 77 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationships in impurity formation.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Methyl 2-acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Methyl 2-acetylbenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included to ensure reproducible and high-quality results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical structure features a methyl ester and an acetyl group on a benzene ring, leading to a distinct NMR spectrum that can be used for structural confirmation and purity assessment. Accurate characterization by ¹H and ¹³C NMR is crucial for quality control and reaction monitoring in synthetic processes.
Predicted Spectral Data
Due to the absence of a publicly available, fully assigned experimental spectrum, the following data has been generated using established NMR prediction software and analysis of substituent effects on aromatic systems. These values provide a reliable reference for the interpretation of experimental spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and acetyl functionalities. The aromatic region will display a complex splitting pattern due to the ortho-disubstitution.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.95 | dd | J = 7.8, 1.5 | 1H | Ar-H |
| ~7.60 | td | J = 7.5, 1.5 | 1H | Ar-H |
| ~7.50 | t | J = 7.8 | 1H | Ar-H |
| ~7.40 | d | J = 7.5 | 1H | Ar-H |
| 3.90 | s | - | 3H | -OCH₃ |
| 2.60 | s | - | 3H | -C(O)CH₃ |
Note: The aromatic proton assignments are approximate and may require 2D NMR techniques for definitive assignment. The coupling constants for ortho-disubstituted benzenes are typically in the range of 6-10 Hz for ortho coupling, 1-3 Hz for meta coupling, and <1 Hz for para coupling.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~201.0 | -C=O (ketone) |
| ~167.0 | -C=O (ester) |
| ~140.0 | Ar-C (quaternary) |
| ~133.0 | Ar-C (quaternary) |
| ~132.5 | Ar-CH |
| ~131.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~52.5 | -OCH₃ |
| ~30.0 | -C(O)CH₃ |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are standard parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time (AQ): 1.5 seconds
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Structure Correlation: Correlate the observed chemical shifts, multiplicities, and coupling constants to the molecular structure of this compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using Methyl 2-acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatile synthesis of novel quinoline scaffolds is therefore of significant interest in drug discovery and development. Methyl 2-acetylbenzoate, a readily available starting material, offers a unique entry point for the synthesis of functionalized quinolines. Although not a direct precursor, it can be chemically modified through a strategic three-step synthetic pathway to yield a versatile intermediate for the well-established Friedländer annulation, enabling the creation of a diverse library of quinoline derivatives.
This document provides detailed application notes and experimental protocols for a proposed synthetic route to convert this compound into quinoline derivatives. The methodology involves an initial nitration, followed by a chemoselective reduction, and culminates in the Friedländer synthesis for the construction of the quinoline ring system.
Proposed Synthetic Pathway
The synthesis of quinoline derivatives from this compound is proposed to proceed via a three-step sequence. This pathway is designed to introduce the necessary amino functionality ortho to the acetyl group, thereby creating a suitable precursor for the Friedländer annulation.
Caption: Proposed three-step synthesis of quinoline derivatives from this compound.
Step 1: Electrophilic Nitration of this compound
The initial step involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. Both the acetyl and methoxycarbonyl groups are deactivating and meta-directing. The regioselectivity of this reaction will be influenced by the combined electronic and steric effects of these two substituents. Nitration is anticipated to occur at the position least deactivated by the two electron-withdrawing groups, potentially leading to a mixture of isomers. For the purpose of this protocol, we will proceed with the reaction and subsequent purification to isolate the desired isomer.
Experimental Protocol: Nitration
A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) in situ.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Role |
| This compound | 178.18 | - | 10 mmol, 1.78 g | Starting Material |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | ~18 M | 10 mL | Catalyst/Solvent |
| Conc. Nitric Acid (HNO₃) | 63.01 | ~16 M | 1.5 mL | Nitrating Agent |
| Ice | 18.02 | - | ~50 g | Quenching |
| Methanol (for recrystallization) | 32.04 | - | As needed | Solvent |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (10 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add this compound (1.78 g, 10 mmol) to the cold sulfuric acid with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (3 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice (~50 g) in a beaker with stirring.
-
The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from methanol to yield the methyl 2-acetyl-nitrobenzoate isomer(s).
Anticipated Yield: 75-85% (may vary depending on isomer distribution).
Step 2: Chemoselective Reduction of the Nitro Group
The nitro group of the synthesized methyl 2-acetyl-nitrobenzoate is selectively reduced to an amino group. This transformation is achieved using a metal-acid system, such as tin and hydrochloric acid, which chemoselectively reduces the nitro functionality without affecting the ketone and ester groups.
Experimental Protocol: Reduction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Role |
| Methyl 2-acetyl-nitrobenzoate | 223.17 | - | 5 mmol, 1.12 g | Starting Material |
| Granulated Tin (Sn) | 118.71 | - | 15 mmol, 1.78 g | Reducing Agent |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~12 M | 10 mL | Acidic Medium |
| Sodium Hydroxide (NaOH) | 40.00 | 6 M | As needed | Basification |
| Ethyl Acetate | 88.11 | - | As needed | Extraction Solvent |
Procedure:
-
To a 100 mL round-bottom flask, add methyl 2-acetyl-nitrobenzoate (1.12 g, 5 mmol), granulated tin (1.78 g, 15 mmol), and ethanol (20 mL).
-
With vigorous stirring, add concentrated hydrochloric acid (10 mL) portion-wise.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours, or until the tin has completely dissolved.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Cool the filtrate in an ice bath and carefully neutralize by the slow addition of 6 M sodium hydroxide solution until the pH is ~8-9. A precipitate of tin salts may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-acetyl-aminobenzoate, which can be used in the next step without further purification or purified by column chromatography.
Anticipated Yield: 80-90%.
Step 3: Friedländer Annulation for Quinoline Synthesis
The final step is the construction of the quinoline ring via the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of the synthesized methyl 2-acetyl-aminobenzoate with a carbonyl compound containing an α-methylene group (e.g., another ketone or an aldehyde).
Caption: Plausible mechanism for the Friedländer annulation.
Experimental Protocol: Friedländer Annulation
This protocol provides a general procedure using acetone as the α-methylene-containing compound. This can be adapted for other ketones or aldehydes.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Role |
| Methyl 2-acetyl-aminobenzoate | 193.20 | - | 2 mmol, 0.39 g | Precursor |
| Acetone | 58.08 | - | 10 mL | Reactant/Solvent |
| Potassium Hydroxide (KOH) | 56.11 | - | 0.4 mmol, 0.022 g | Catalyst |
| Ethanol | 46.07 | - | 15 mL | Solvent |
Procedure:
-
In a 50 mL round-bottom flask, dissolve methyl 2-acetyl-aminobenzoate (0.39 g, 2 mmol) in ethanol (15 mL) and acetone (10 mL).
-
Add powdered potassium hydroxide (0.022 g, 0.4 mmol).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude quinoline derivative.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Anticipated Yield: 60-85%.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of quinoline derivatives starting from this compound. This multi-step approach offers flexibility, allowing for the introduction of various substituents on the quinoline core by selecting different α-methylene carbonyl compounds in the final Friedländer annulation step. This adaptability makes the described synthetic route a valuable tool for medicinal chemists and researchers in the development of novel, biologically active quinoline-based compounds. Careful optimization of reaction conditions and purification techniques at each step is crucial for achieving high yields and purity of the final products.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki-Miyaura Coupling of Methyl 2-acetylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction to synthesize methyl 2-acetylbenzoate and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Suzuki-Miyaura coupling of methyl 2-bromobenzoate and a phenylboronic acid. What are the most common reasons?
A1: Low yields in the Suzuki coupling of ortho-substituted substrates like methyl 2-bromobenzoate are frequently due to several factors:
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Steric Hindrance: The ortho-substituents on the methyl benzoate can physically block the palladium catalyst from efficiently accessing the C-Br bond for the crucial oxidative addition step.[1] Similarly, steric congestion can impede the final reductive elimination step that forms the desired C-C bond.[1]
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Catalyst Inactivity or Decomposition: The palladium catalyst, particularly Pd(0), can be sensitive to oxygen, leading to deactivation.[2][3] Some precatalysts, like Pd₂(dba)₃, can also degrade over time to form inactive palladium black.[4]
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Protodeboronation of the Boronic Acid: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, especially under harsh conditions (high temperature, strong base) or in the presence of excess water.[1][3][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and can dramatically impact the reaction outcome.[5][6]
Q2: How can I minimize the protodeboronation of my boronic acid?
A2: Protodeboronation is a common issue that consumes your starting material.[5] To mitigate it, consider the following strategies:
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Use Milder Bases: Strong bases can accelerate protodeboronation. Try using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][7]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, excess water can be a proton source for this side reaction.[3][7] Using anhydrous solvents and bases can be beneficial.
-
Use Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[2][3]
Q3: My reaction is sluggish and does not go to completion. What can I do?
A3: A sluggish reaction can be due to inefficient oxidative addition, often caused by the steric hindrance of the ortho-substituted aryl bromide.[1] To improve the reaction rate and conversion:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates.[6] Monitor for potential increases in side reactions.
-
Screen Ligands: The choice of phosphine ligand is critical. For sterically demanding couplings, bulkier, electron-rich ligands such as S-Phos, RuPhos, or N-heterocyclic carbenes (NHCs) can promote the reaction.[2][8]
-
Choice of Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[7] If you are using an aryl chloride, the reaction will likely require a more active catalyst system.
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[5] To minimize homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][3]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts that need to be reduced in situ.[4]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Consider using a well-established, air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[4] You can test the catalyst's activity on a known, high-yielding reaction.[4] |
| Poor Reagent Quality | Use high-purity, anhydrous solvents. Ensure the boronic acid has not degraded; consider using a fresh bottle or a more stable boronic ester derivative.[3] |
| Inefficient Oxidative Addition | For the sterically hindered methyl 2-bromobenzoate, use a bulky, electron-rich phosphine ligand (e.g., S-Phos, XPhos) or an N-heterocyclic carbene (NHC) based catalyst.[8] |
| Incorrect Base | The base is crucial. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][6] The optimal base can be highly substrate-dependent. |
Issue 2: Presence of Significant Side Products
| Side Product Observed | Possible Cause | Troubleshooting Step |
| Protodeboronation Product | Excess water, overly strong base, or high temperatures.[3][5] | Use a milder base (e.g., K₃PO₄), consider anhydrous conditions, or switch to a more stable boronic ester.[7] |
| Homocoupling Product | Oxygen in the reaction mixture oxidizing the Pd(0) catalyst.[5] | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][3] |
| Dehalogenation of Aryl Halide | The Pd-aryl complex may react with a hydride source in the mixture.[5] | This can sometimes be caused by certain solvents or bases. Changing the solvent or base may help. |
Data Presentation: Illustrative Reaction Condition Screening
The following table presents a summary of how different reaction parameters can influence the yield of the Suzuki-Miyaura coupling of Methyl 2-bromobenzoate with 3-acetylphenylboronic acid. The yields are illustrative and based on general principles for optimizing sterically hindered couplings.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Illustrative Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | < 20 |
| 2 | Pd₂(dba)₃ (2) | S-Phos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | S-Phos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (2) | S-Phos (4) | Cs₂CO₃ (2) | Toluene | 110 | 78 |
| 5 | PEPPSI-IPr (2) | - | K₃PO₄ (2) | Dioxane | 100 | 90 |
| 6 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 45 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate
This is a general procedure that should be optimized for specific substrates.[2][9]
-
Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., S-Phos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., dioxane). If an aqueous base is used, add degassed water.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Synthesis of Methyl 2-acetylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of Methyl 2-acetylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Friedel-Crafts synthesis of this compound?
A1: The primary challenges in synthesizing this compound via Friedel-Crafts acylation stem from the directing effects of the methyl ester group on the benzene ring. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta-position. Consequently, the main challenges are:
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Low Yield of the Desired Ortho-Isomer: The primary product of the reaction is the thermodynamically favored meta-isomer (Methyl 3-acetylbenzoate), with the desired ortho-isomer (this compound) and the para-isomer (Methyl 4-acetylbenzoate) forming as minor products.
-
Isomer Separation: Isolating the pure this compound from the reaction mixture containing significant amounts of the meta- and para-isomers can be challenging due to their similar physical properties.
-
Reaction Conditions: The deactivating nature of the ester group necessitates harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) than for activated aromatic rings, which can lead to other side reactions.
Q2: Why is polysubstitution not a major side reaction in this synthesis?
A2: Polysubstitution, or the addition of more than one acetyl group to the benzene ring, is generally not a significant side reaction in Friedel-Crafts acylation. The introduction of the first acetyl group, which is electron-withdrawing, further deactivates the aromatic ring, making it less susceptible to a second electrophilic attack. This is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polyalkylation.
Q3: Can the methyl ester group be hydrolyzed during the reaction or workup?
A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (2-acetylbenzoic acid) is a potential side reaction, particularly during the aqueous workup. The acidic conditions used to quench the reaction and decompose the Lewis acid-ketone complex can also catalyze the hydrolysis of the ester. To minimize this, it is advisable to perform the workup at low temperatures and avoid prolonged exposure to acidic conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of Acetylated Products
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and freshly opened or properly stored. Moisture will deactivate the catalyst. Use of a stoichiometric amount of the catalyst is often necessary as it complexes with the product. |
| Deactivated Aromatic Ring | The methyl benzoate ring is already deactivated. Ensure reaction conditions are sufficiently forcing. This may involve using a stronger Lewis acid, a higher reaction temperature, or a longer reaction time. |
| Poor Quality Reagents | Use high-purity, anhydrous methyl benzoate, acetyl chloride, and solvent. Impurities can interfere with the reaction. |
Problem 2: Undesirable Isomer Distribution (High Meta/Para, Low Ortho)
| Possible Cause | Troubleshooting Steps |
| Thermodynamic Control | The meta-isomer is the thermodynamically favored product. To potentially increase the proportion of the ortho-isomer, kinetic control might be favored by using lower reaction temperatures and shorter reaction times. However, this may also decrease the overall yield. |
| Steric Hindrance | The formation of the ortho-isomer is sterically hindered. While challenging to overcome completely, exploring different Lewis acid catalysts or solvent systems may subtly influence the isomer ratio. |
Problem 3: Presence of 2-acetylbenzoic acid in the Final Product
| Possible Cause | Troubleshooting Steps |
| Ester Hydrolysis during Workup | Perform the aqueous workup at low temperatures (e.g., using an ice bath). Minimize the time the reaction mixture is in contact with the acidic aqueous phase. Neutralize the mixture promptly after the initial quench. |
| Incomplete Esterification of Starting Material | If the starting benzoic acid was not fully converted to methyl benzoate, the acid will persist through the reaction. Ensure the purity of the starting methyl benzoate. |
Data Presentation
Table 1: Representative Isomer Distribution in the Friedel-Crafts Acylation of Methyl Benzoate
| Product Isomer | Structure | Typical Yield Distribution (%) |
| This compound (ortho) | 5 - 15 | |
| Methyl 3-acetylbenzoate (meta) | 60 - 80 | |
| Methyl 4-acetylbenzoate (para) | 15 - 25 |
Note: The exact distribution can vary depending on the specific reaction conditions (catalyst, solvent, temperature, and reaction time).
Experimental Protocols
Protocol: Friedel-Crafts Synthesis of this compound
Materials:
-
Methyl benzoate
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to trap HCl gas.
-
In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of methyl benzoate (1.0 equivalent) in anhydrous dichloromethane dropwise over 30-45 minutes, again keeping the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Mandatory Visualization
Technical Support Center: Optimizing Catalyst Selection for Methyl 2-acetylbenzoate Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-acetylbenzoate. The following troubleshooting guides and FAQs address common challenges encountered during experimental procedures, with a focus on catalyst selection and optimization for two primary synthetic routes: the Suzuki-Miyaura Cross-Coupling and Friedel-Crafts Acylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the Lewis acid-catalyzed Friedel-Crafts acylation.[1]
-
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of an organoboron compound (e.g., 3-acetylphenylboronic acid) with an organohalide (e.g., methyl 2-bromobenzoate) in the presence of a palladium catalyst and a base.[1]
-
Friedel-Crafts Acylation: This method consists of the acylation of a benzene derivative, such as methyl benzoate, with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.[1]
Q2: My Suzuki-Miyaura reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings for this synthesis can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen. It is crucial to degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates like methyl 2-bromobenzoate, bulky and electron-rich phosphine ligands are often required.
-
Ineffective Base: The choice and amount of base are critical for the transmetalation step. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.
-
Deboronation of Boronic Acid: The boronic acid starting material can undergo protodeboronation, especially at elevated temperatures or in the presence of water, leading to the formation of undesired side products. Using anhydrous solvents can help mitigate this issue.[1]
Q3: What are the common side products in the synthesis of this compound?
A3: In the Suzuki-Miyaura reaction, common side products include homocoupling of the starting materials (e.g., biphenyl derivatives from the boronic acid) and products resulting from the deboronation of the boronic acid. In Friedel-Crafts acylation , potential side products arise from polyacylation (the introduction of more than one acetyl group onto the aromatic ring) and isomeric products depending on the directing effects of the substituents on the starting material.
Q4: How can I minimize side reactions in my Friedel-Crafts acylation?
A4: To minimize side reactions in Friedel-Crafts acylation:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent to reduce the chance of polyacylation.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of undesired isomers.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the outcome. While aluminum chloride (AlCl₃) is common, other catalysts like ferric chloride (FeCl₃) might offer different selectivity.
Q5: Is catalyst deactivation a concern, and can the catalyst be recycled?
A5: Yes, catalyst deactivation is a concern for both methods.
-
In Suzuki-Miyaura reactions , palladium catalysts can deactivate through aggregation into inactive palladium black. The presence of appropriate ligands and careful control of reaction conditions can minimize this. Recovery and reuse of palladium catalysts are possible, often involving precipitation and filtration, though the activity may decrease with each cycle.[2][3]
-
In Friedel-Crafts acylation , the Lewis acid catalyst (e.g., AlCl₃) is typically consumed in stoichiometric amounts as it forms a complex with the ketone product.[4] Therefore, it is generally not considered a recyclable catalyst in the traditional sense for this reaction.
Troubleshooting Guides
Route 1: Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst | - Ensure the palladium catalyst is fresh and active. - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen).[1] |
| Suboptimal Ligand | - Screen different phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands like SPhos or XPhos may be more effective. | |
| Ineffective Base | - Try a different base (e.g., K₃PO₄ instead of K₂CO₃). - Ensure the base is finely powdered and anhydrous. | |
| Significant Side Product Formation (e.g., Homocoupling) | Oxygen Contamination | - Improve degassing procedures (e.g., use freeze-pump-thaw cycles). |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. | |
| Starting Material Remains | Insufficient Reaction Time or Temperature | - Monitor the reaction by TLC or GC-MS. - If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Solubility of Reagents | - Choose a solvent system in which all reactants are soluble at the reaction temperature (e.g., toluene/water, dioxane/water). |
Route 2: Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst | - Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Ensure it is handled in a dry environment. |
| Deactivated Substrate | - The methyl ester and the acetyl group are deactivating, making the reaction challenging. Higher temperatures or a more potent Lewis acid might be necessary.[1] | |
| Formation of Multiple Products (Isomers) | Reaction Conditions | - Analyze the product mixture to identify isomers. - Adjusting the reaction temperature or solvent may influence the regioselectivity. |
| Polyacylation | Excess Acylating Agent | - Use a stoichiometric amount of the acylating agent. - Add the acylating agent slowly to the reaction mixture. |
| Starting Material Remains | Insufficient Catalyst | - Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst due to product complexation.[4] Ensure an adequate amount is used. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress by TLC or GC-MS. - If the reaction is slow, consider a moderate increase in temperature or longer reaction time. |
Data Presentation: Catalyst Performance Comparison
Disclaimer: The following data is compiled from studies on analogous substrates due to the limited availability of direct comparative studies on the synthesis of this compound. This table should be used as a representative guide for catalyst selection.
Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~90 | Methyl 2-iodobenzoate |
Friedel-Crafts Acylation of Aromatic Esters
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | Benzoyl Chloride | AlCl₃ | None | 100 | 3 | 4-Methylbenzophenone | ~90 |
| Anisole | Acetic Anhydride | AlCl₃ | CS₂ | Reflux | 1 | 4-Methoxyacetophenone | ~95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
3-acetylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-bromobenzoate, 3-acetylphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst and the phosphine ligand to the flask.[1]
-
Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio).
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation
This protocol is a general procedure for the Lewis acid-catalyzed acylation of methyl benzoate.
Materials:
-
Methyl benzoate (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension via the dropping funnel.
-
Add methyl benzoate dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Troubleshooting oily product formation in Methyl 2-acetylbenzoate purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Methyl 2-acetylbenzoate, with a specific focus on addressing the formation of an oily product instead of a solid.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature. Key physical and chemical properties are summarized below.[1][2][3] The formation of an oil suggests the presence of impurities or residual solvent.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol [3] |
| Boiling Point | 285.8°C at 760 mmHg[2] |
| Appearance | Expected to be a solid |
Q2: What are the most common impurities in crude this compound?
Common impurities can originate from unreacted starting materials or side products from the synthesis. These include:
-
Unreacted 2-Acetylbenzoic acid: The carboxylic acid starting material.
-
Methanol: The alcohol used for esterification.
-
Byproducts from synthesis: Depending on the synthetic route, other related compounds may be present.[4][5][6][7]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., dichloromethane, ethyl acetate, toluene).[8]
-
Water: Can lead to hydrolysis of the ester back to the carboxylic acid and alcohol.[8]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
To effectively assess purity and identify contaminants, the following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to monitor the progress of purification and identify the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of impurities.
Troubleshooting Guide: Oily Product Formation
This guide addresses the common issue of obtaining this compound as an oil instead of a crystalline solid.
Problem: The final product is an oil, not a solid.
Possible Causes and Solutions
-
Cause 1: Presence of Residual Solvent.
-
Explanation: Even small amounts of residual solvent can prevent the product from solidifying, resulting in an oily appearance.
-
Solution: Dry the product under a high vacuum for an extended period. Gently heating the sample while under vacuum (if the compound is thermally stable) can help remove stubborn solvent traces.
-
-
Cause 2: Impurities Depressing the Melting Point.
-
Explanation: The presence of unreacted starting materials, byproducts, or other impurities can significantly lower the melting point of the compound, causing it to be an oil at room temperature.
-
Solution 1: Recrystallization. This is a powerful technique for purifying solids. A systematic solvent screening should be performed to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[9]
-
Solution 2: Column Chromatography. If recrystallization is unsuccessful, column chromatography is an effective method for separating the desired product from impurities.[10][11] A range of solvent systems, typically mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), should be tested by TLC to find the optimal separation conditions.
-
Solution 3: Liquid-Liquid Extraction/Washing. Washing the crude product (dissolved in an organic solvent) with a dilute base (e.g., 5% sodium bicarbonate solution) can remove acidic impurities like unreacted 2-acetylbenzoic acid.[8][10] Subsequent washes with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) are also recommended.
-
-
Cause 3: The Product Has a Naturally Low Melting Point.
-
Explanation: While expected to be a solid, some batches may have a melting point close to room temperature.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product, if available.[10] Cooling the oil in an ice bath or refrigerator may also promote solidification.
-
Experimental Protocols
Protocol 1: General Purification via Washing and Drying
-
Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% Sodium Bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Water.
-
Brine (saturated NaCl solution) to aid in the removal of water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.[11]
-
Place the resulting oil under a high vacuum to remove any remaining traces of solvent.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the oily product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.[9] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it fully dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 3: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show clear separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.[10]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the column, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.[10]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for oily product formation.
Caption: General purification workflow for this compound.
References
- 1. This compound | C10H10O3 | CID 347839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid,2-acetyl-, methyl ester | CAS#:1077-79-8 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
Preventing homo-coupling in Suzuki-Miyaura reactions of methyl 2-bromobenzoate
Topic: Preventing Homo-coupling in Suzuki-Miyaura Reactions of Methyl 2-Bromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homo-coupling in the Suzuki-Miyaura reaction of methyl 2-bromobenzoate.
Troubleshooting Guide
Problem: Significant formation of homo-coupled byproduct (biphenyl-2,2'-dicarboxylate) is observed.
Question: What are the primary causes of homo-coupling in the Suzuki-Miyaura reaction of methyl 2-bromobenzoate?
Answer: Homo-coupling in this reaction primarily arises from two competing pathways: the coupling of two molecules of the boronic acid/ester and the coupling of two molecules of methyl 2-bromobenzoate. The formation of the boronic acid homo-coupled product is often the more prevalent issue. Key contributing factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homo-coupling of the boronic acid.[1][2] This is often the main culprit.
-
In-situ Reduction of Pd(II) to Pd(0): When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can be mediated by the boronic acid, leading to the formation of the homo-coupled product.[3]
-
Catalyst Decomposition: If the active Pd(0) catalyst decomposes or is deactivated, the remaining Pd(II) species can promote homo-coupling.
-
Sub-optimal Reaction Conditions: Inappropriate choice of base, ligand, solvent, or temperature can favor the homo-coupling side reaction.
Question: How can I minimize homo-coupling through proper reaction setup and degassing?
Answer: Rigorous exclusion of oxygen is critical.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] Use Schlenk line techniques or a glovebox for the preparation and execution of the reaction.
-
Degassing Solvents: Solvents must be thoroughly degassed prior to use. Common methods include:
-
Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle should be repeated at least three times.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.
-
A general experimental workflow emphasizing degassing is illustrated below.
Caption: Experimental workflow for minimizing homo-coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for minimizing homo-coupling with a sterically hindered substrate like methyl 2-bromobenzoate?
A1: For sterically hindered substrates, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are highly effective at promoting the desired cross-coupling over homo-coupling.[4]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices. They are designed to stabilize the Pd(0) center and facilitate both oxidative addition and reductive elimination.[4]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective, particularly in challenging couplings.[5]
-
-
Palladium Source:
-
Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex is often preferable to a Pd(II) source like Pd(OAc)₂. This avoids the initial reduction step that can contribute to homo-coupling.[3]
-
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and the competing homo-coupling pathway.
Caption: Suzuki-Miyaura cycle and competing homo-coupling.
Q2: How does the choice of base impact the formation of homo-coupled byproducts?
A2: The base plays a critical role in the transmetalation step, but an inappropriate choice can promote side reactions. For methyl 2-bromobenzoate, a moderately strong, non-nucleophilic base is often ideal.
-
Commonly Used Bases:
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for Suzuki couplings, providing a good balance of basicity without being overly aggressive.
-
Potassium Carbonate (K₂CO₃): A widely used and effective base.[6]
-
Cesium Carbonate (Cs₂CO₃): A stronger carbonate base that can be effective in difficult couplings.
-
-
Bases to Use with Caution: Strong bases like hydroxides (e.g., NaOH, KOH) can sometimes lead to decomposition of the boronic acid or other side reactions.
Q3: Can the quality of my boronic acid be a factor in excessive homo-coupling?
A3: Absolutely. Boronic acids can be unstable and prone to degradation, which can indirectly lead to issues with homo-coupling.
-
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the C-B bond with a C-H bond), especially in the presence of water and a strong base. This changes the stoichiometry of the reaction and can leave excess methyl 2-bromobenzoate, which may then be more prone to its own side reactions.
-
Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to degradation and protodeboronation. Using the pinacol ester of your desired coupling partner is a good strategy to improve reaction outcomes.
Data Presentation
The following tables provide a qualitative and representative comparison of how different reaction parameters can influence the yield of the desired product versus the formation of the homo-coupled byproduct in the Suzuki-Miyaura reaction of methyl 2-bromobenzoate.
Table 1: Effect of Catalyst System on Homo-coupling
| Catalyst Precursor | Ligand | Relative Homo-coupling | Expected Yield of Cross-Coupled Product |
| Pd(OAc)₂ | PPh₃ | Moderate to High | Moderate |
| Pd(OAc)₂ | SPhos | Low | High |
| Pd₂(dba)₃ | XPhos | Very Low | Very High |
| PdCl₂(dppf) | dppf | Moderate | Moderate to High |
Table 2: Effect of Base on Homo-coupling
| Base | Relative Homo-coupling | Comments |
| KOH | Moderate to High | Can promote boronic acid decomposition. |
| K₂CO₃ | Moderate | A standard, often effective choice.[6] |
| K₃PO₄ | Low | Generally a reliable and mild base for this reaction.[7] |
| Cs₂CO₃ | Low to Moderate | Can be very effective but is more expensive. |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromobenzoate with Phenylboronic Acid
This protocol is a general starting point and may require optimization for different boronic acid coupling partners.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (e.g., 215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and SPhos (12.3 mg, 0.03 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Further Degassing: Bubble argon through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield methyl 2-phenylbenzoate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. wwjmrd.com [wwjmrd.com]
Technical Support Center: Regioselectivity in Friedel-Crafts Acylation of Benzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of Friedel-Crafts acylation of benzoates.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of benzoate esters challenging?
A1: The ester group (-COOR) on a benzoate ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This deactivation makes the reaction slower and requires harsher conditions compared to the acylation of activated aromatic rings.[3]
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of a benzoate?
A2: The ester group is a meta-director.[4] Therefore, the incoming acyl group will predominantly add to the meta position of the benzoate ring. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing ester group.[5]
Q3: Can I achieve ortho or para acylation on a benzoate ring?
A3: Direct ortho or para Friedel-Crafts acylation of a simple benzoate is generally not feasible due to the strong meta-directing effect of the ester group. Alternative synthetic strategies are often required to achieve these isomers.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of undesired isomers, potential side reactions include polyacylation (less common than in Friedel-Crafts alkylation as the product is deactivated), and at high temperatures, decomposition of starting materials and products.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | The benzoate ring is strongly deactivated by the ester group. | - Use a more reactive acylating agent (e.g., an acyl chloride or anhydride).- Increase the amount of Lewis acid catalyst (stoichiometric amounts are often necessary).[6]- Employ a stronger Lewis acid catalyst (e.g., AlCl₃).- Increase the reaction temperature, but monitor for decomposition. |
| Inactive catalyst due to moisture. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- Use a fresh, unopened container of the Lewis acid catalyst. | |
| Formation of Multiple Products/Isomers | Suboptimal reaction temperature or catalyst. | - Optimize the reaction temperature; sometimes lower temperatures can improve selectivity.- Screen different Lewis acid catalysts. Some may offer better regioselectivity. |
| Steric hindrance at the ortho position. | - Steric hindrance can sometimes favor the para product over the ortho product if the ring is also substituted with an ortho, para-directing group. However, for a simple benzoate, meta is the expected major product. | |
| Unreacted Starting Material | Insufficient catalyst or reaction time. | - Increase the catalyst loading.- Extend the reaction time and monitor the reaction progress by TLC or GC. |
| Poor quality of reagents. | - Use freshly purified or high-purity reagents. |
Data Presentation: Isomer Distribution
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | ortho (%) | meta (%) | para (%) | Reference |
| Ethylbenzene | Benzoyl Chloride | AlCl₃ | Dichloromethane | Not Specified | 2 | 7 | 78 | [7] |
Note: The ethyl group is an ortho, para-director, hence the high yield of the para isomer. For a benzoate, the major product would be the meta isomer.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of a Deactivated Aromatic Ester (e.g., Methyl Benzoate)
This protocol is a generalized procedure and may require optimization for specific substrates and acylating agents.
Materials:
-
Methyl benzoate
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser with a nitrogen inlet, and a septum. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.[8]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with stirring.[8]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes.[8]
-
Substrate Addition: Dissolve the methyl benzoate (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the methyl benzoate solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.[8]
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by distillation or column chromatography.[8]
Mandatory Visualizations
Caption: General mechanism of the Friedel-Crafts acylation on a benzoate.
Caption: A workflow for troubleshooting common issues in Friedel-Crafts acylation.
Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. websites.umich.edu [websites.umich.edu]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with Acetylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the deboronation of acetylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Rapid identification and resolution of common issues are critical for successful cross-coupling outcomes. This guide addresses specific problems you may encounter.
Problem 1: Low Yield of Coupled Product and Significant Formation of Acetophenone
This is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
| Potential Cause | Recommended Solution |
| Presence of Protons (Water) | Use anhydrous solvents and reagents. If a co-solvent is necessary, minimize the amount of water. |
| Inappropriate Base | Select a milder base. Weaker bases are generally preferred to suppress deboronation. See Table 1 for a comparison. |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and deboronation. |
| Prolonged Reaction Time | Use a more active catalyst system to shorten the reaction time. |
| Suboptimal Catalyst/Ligand | Employ highly active palladium catalysts and ligands that promote rapid catalytic turnover, outcompeting the deboronation side reaction. |
Problem 2: Inconsistent Yields Between Batches
Reproducibility issues can often be traced back to subtle variations in reaction setup and reagent quality.
| Potential Cause | Recommended Solution |
| Variable Reagent Quality | Ensure the use of high-purity 4-acetylphenylboronic acid. Store it under a dry, inert atmosphere. |
| Inconsistent Inert Atmosphere | Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout. |
| Variations in Base Preparation | Prepare fresh solutions of bases for each set of experiments to ensure consistent concentration and activity. |
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with acetylphenylboronic acid?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of 4-acetylphenylboronic acid, this results in the formation of acetophenone. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates purification.
Q2: How does the acetyl group on the phenylboronic acid affect its susceptibility to deboronation?
A2: The acetyl group is an electron-withdrawing group. Generally, arylboronic acids with electron-withdrawing substituents are less prone to protodeboronation compared to those with electron-donating groups.[1] However, under suboptimal reaction conditions, significant deboronation can still occur.
Q3: Which bases are best for minimizing deboronation with acetylphenylboronic acid?
A3: Milder bases are generally recommended. Strong bases can accelerate the formation of the boronate species, which can be more susceptible to protonolysis. The choice of base can significantly impact the rate of deboronation.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Relative Strength | Typical Solvent | Comments |
| K₃PO₄ | Moderate | Toluene/Water, Dioxane/Water | Often a good choice for minimizing deboronation with sensitive substrates. |
| K₂CO₃ | Moderate | Dioxane/Water, Ethanol/Water | A common and effective base, but can sometimes promote deboronation more than K₃PO₄. |
| Cs₂CO₃ | Strong | THF, Dioxane | Can be very effective for challenging couplings, but its high basicity may increase the risk of deboronation. |
| Na₂CO₃ | Moderate | Toluene/Water, Ethanol/Water | A cost-effective option, with performance often similar to K₂CO₃. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Anhydrous solvents (e.g., THF, Toluene) | Useful in anhydrous conditions and for substrates sensitive to strong inorganic bases. |
Q4: Can using a derivative of acetylphenylboronic acid help?
A4: Yes, using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt can be an effective strategy.[2] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thereby minimizing the rate of deboronation.[2]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of 4-Acetylphenylboronic Acid
This protocol is designed to minimize deboronation.
Materials:
-
4-Acetylphenylboronic acid (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-acetylphenylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Key Processes
Diagram 1: Factors Influencing Deboronation
References
Validation & Comparative
A Comparative Guide to the Quantification of Methyl 2-acetylbenzoate: RP-HPLC, GC-MS, and UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount for ensuring product quality, monitoring reaction kinetics, and conducting rigorous scientific investigation. This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 2-acetylbenzoate, a key intermediate in various synthetic processes. The primary focus is on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry presented as viable alternatives.
Primary Method: Validated RP-HPLC
RP-HPLC is a robust and widely utilized technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] Its aromatic nature makes it an ideal candidate for separation on a C18 stationary phase with UV detection.[1] A validated RP-HPLC method ensures reliability, accuracy, and precision in quantification.[1]
Experimental Protocol: RP-HPLC-UV
A validated RP-HPLC method for this compound has been established, demonstrating specificity, linearity, accuracy, and precision.[1]
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector[1] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Gradient mixture of HPLC grade water (A) and acetonitrile (B)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Diluent | Acetonitrile and Water (50:50, v/v)[1] |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations appropriate for linearity, accuracy, and precision studies (e.g., 25 µg/mL to 150 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration within the linear range of the method. Filter the solution through a 0.22 µm syringe filter before injection.
Method Validation Summary:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability.[1]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte.[1] |
| Linearity (r²) | ≥ 0.999 over a range of at least five concentrations (e.g., 25-150 µg/mL).[1] |
| Accuracy (% Recovery) | Typically between 98% and 102% for spiked samples at different concentration levels.[1] |
| Precision (% RSD) | ≤ 2% for replicate injections.[1] |
| Robustness | Insensitive to small, deliberate variations in method parameters.[1] |
Workflow for RP-HPLC Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC.
Alternative Analytical Methods
While RP-HPLC is a robust primary method, other techniques can be employed depending on the specific analytical need, available instrumentation, and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the quantification of volatile and semi-volatile compounds. It offers excellent separation and definitive mass-based detection.[2] For a compound like this compound, GC-MS provides high sensitivity and specificity.[2][3]
Hypothetical Experimental Protocol: GC-MS
This protocol is based on methods for similar aromatic esters and would require optimization and validation for this compound.[2][3]
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer.[3] |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[3] |
| Injector Temperature | 250 °C.[3] |
| Oven Program | Initial 100°C (2 min), ramp 10°C/min to 280°C (5 min).[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| MS Detection | Full scan for identification, Selected Ion Monitoring (SIM) for quantification.[3] |
Sample Preparation for GC-MS:
Samples are dissolved in a high-purity volatile organic solvent like dichloromethane or ethyl acetate to a concentration typically in the range of 10-100 µg/mL.[2] An internal standard (e.g., n-tridecane) is recommended for accurate quantification.[2] The solution should be filtered through a 0.22 µm syringe filter.[2]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more rapid, and cost-effective technique for quantification, particularly in simple matrices without interfering substances that absorb at the same wavelength.[4]
Hypothetical Experimental Protocol: UV-Vis Spectrophotometry
This protocol is based on general procedures for aromatic esters and would require development and validation.[4][5]
| Parameter | Specification |
| Spectrophotometer | Double-beam UV-Vis spectrophotometer.[4] |
| Cuvettes | 1 cm quartz cuvettes.[4] |
| Solvent | Methanol or Ethanol.[4][5] |
| Wavelength of Max Absorption (λmax) | To be determined experimentally (likely around 254 nm due to the aromatic structure). |
Sample Preparation for UV-Vis:
A stock solution is prepared by dissolving a known mass of the compound in a suitable solvent.[5] A calibration curve is generated by preparing a series of dilutions and measuring their absorbance at the λmax.[5] The concentration of the unknown sample is then determined from its absorbance using the calibration curve.[5]
Comparison of Analytical Methods
| Feature | RP-HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection.[1] | Chromatographic separation of volatile compounds followed by mass-based detection.[3] | Measurement of light absorbance at a specific wavelength.[4] |
| Specificity | High; can separate from structurally similar impurities.[1] | Very High; provides structural information for definitive identification.[3] | Low to Moderate; potential for interference from other absorbing compounds.[4] |
| Sensitivity | Good (typically µg/mL range). | Excellent (can reach ng/mL to pg/mL range).[6] | Lower (typically µg/mL range).[5] |
| Primary Use | Routine quality control, purity assessment, and stability testing.[3] | Trace-level analysis, impurity identification, and confirmatory analysis.[3] | Rapid quantification in simple, known matrices.[4] |
| Cost & Complexity | Moderate initial investment and operational cost. | Higher initial investment and maintenance costs.[3] | Low initial and operational cost; simple to operate. |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
For the routine, accurate, and reliable quantification of this compound, a validated RP-HPLC method is the recommended approach, offering a balance of specificity, sensitivity, and cost-effectiveness. GC-MS serves as an excellent alternative and confirmatory technique, particularly when higher sensitivity or definitive identification is required. UV-Vis Spectrophotometry is a suitable option for rapid, high-throughput analysis in non-complex sample matrices where potential interferences are minimal. The ultimate choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the availability of instrumentation.
References
Aromatic Ester Analysis: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the accurate analysis of aromatic esters is crucial for quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods depends on the specific properties of the analyte, the sample matrix, and the analytical objectives.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of aromatic esters, supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for your research needs.
Principles of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] For aromatic esters, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol or acetonitrile and water.[2][3] Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is typically achieved using Ultraviolet (UV) spectroscopy, as the aromatic ring of the esters absorbs UV light.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] This method is ideal for volatile and semi-volatile compounds that are thermally stable.[6] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase.[5] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[5] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for highly specific identification and quantification.[5]
Comparative Performance Data
The selection of an analytical technique is often driven by its performance characteristics. The following tables summarize key quantitative data for the analysis of various aromatic esters by HPLC and GC-MS, compiled from multiple sources.
Table 1: Performance Characteristics of HPLC for Aromatic Ester Analysis
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Methyl Salicylate | 0.9999 | - | - | 99.78 - 100.0 | [2] |
| Benzyl Benzoate | 1.0000 | - | - | 98.8 - 101.1 | [7] |
| Sodium Benzoate | ≥ 0.999 | 0.198 - 0.553 mg/L | 0.653 - 1.82 mg/L | - | [8] |
| Phthalate Esters | > 0.995 | µg/mL to ng/mL range | 1.8 - 70.0 µg/mL | 76 - 118 | [9] |
| Cinnamyl Cinnamate | ≥ 0.999 | ~1-10 ng/mL | ~5-30 ng/mL | 98 - 102 | [10] |
Table 2: Performance Characteristics of GC-MS for Aromatic Ester Analysis
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Methyl Salicylate, Ethyl Salicylate | > 0.99 | 31 ng/mL (for the standard curve's lower limit) | - | - | [7] |
| Benzyl Benzoate | > 0.999 | 0.05 µg/mL | 0.1 µg/mL | 99.1 - 101.7 | [4] |
| Phthalate Esters | > 0.99 | ng/mL to pg/mL range | - | 76 - 114 | [9] |
| Cinnamyl Cinnamate | ≥ 0.999 | ~0.1-1 ng/mL | ~0.5-5 ng/mL | 98 - 102 | [10] |
| Six Phthalates in Food | - | 3.3 µg/L (liquid), 0.33 mg/kg (solid) | 10 µg/L (liquid), 1 mg/kg (solid) | 72.9 - 124.9 | [11] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of aromatic esters using HPLC and GC-MS.
HPLC Protocol for the Analysis of Benzoate Esters
This protocol is suitable for the simultaneous determination of preservatives such as methylparaben, ethylparaben, and propylparaben.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and water, with the proportion of acetonitrile gradually increasing.[12]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength of 230 nm.[13]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.[10]
GC-MS Protocol for the Analysis of Cinnamate Esters
This protocol is suitable for the analysis of volatile and semi-volatile cinnamate esters like methyl cinnamate and ethyl cinnamate.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][15]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, then ramped to 150 °C at 10 °C/min, and then to 250 °C at 20 °C/min with a final hold for 5 minutes.[2]
-
Mass Spectrometer Conditions:
-
Sample Preparation: The sample is dissolved in a volatile solvent like hexane or ethyl acetate and filtered through a 0.22 µm syringe filter before injection.[10]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and the decision process for selecting the appropriate technique, the following diagrams are provided.
The choice between HPLC and GC-MS is not always straightforward. The following diagram illustrates a logical decision-making process based on the properties of the aromatic ester and the analytical requirements.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are robust and reliable methods for the analysis of aromatic esters.
GC-MS is generally the superior choice for volatile and semi-volatile aromatic esters, offering high sensitivity and specificity, which is crucial for trace-level detection and unambiguous identification.[4][16] Its ability to provide structural information through mass spectra is a significant advantage, particularly in the analysis of complex mixtures or for identifying unknown compounds.[17]
HPLC is a versatile and widely accessible technique that is well-suited for a broad range of aromatic esters, including those that are non-volatile or thermally labile.[6][16] It is often a more straightforward and cost-effective method for routine quality control applications where high sensitivity is not the primary requirement.[4]
Ultimately, the optimal technique depends on the specific analytical challenge. For comprehensive analysis, especially in complex matrices, the use of both techniques can be complementary, providing a more complete chemical profile of the sample.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ez.restek.com [ez.restek.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. arlok.com [arlok.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. helixchrom.com [helixchrom.com]
- 17. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
A Comparative Guide to the Reproducibility of Methyl 2-acetylbenzoate Synthesis Methods
In the landscape of pharmaceutical research and development, the synthesis of key intermediates such as Methyl 2-acetylbenzoate is a critical step that demands high reproducibility and efficiency. This guide provides a comparative analysis of established synthetic methodologies for a closely related structural isomer, Methyl 2-methyl-4-acetylbenzoate. The data presented here, drawn from documented experimental procedures, offers valuable insights into the factors influencing the reproducibility of synthetic routes for this class of compounds. The synthesis of Methyl 2-methyl-4-acetylbenzoate is a multi-step process, with the initial acylation reaction being a pivotal determinant of the overall yield and purity of the final product.
Comparison of Acylation Protocols
The Friedel-Crafts acylation of 2-fluorotoluene to form 4-fluoro-3-methylacetophenone is a common initial step in the synthesis of Methyl 2-methyl-4-acetylbenzoate. The choice of catalyst and solvent system significantly impacts the reaction's efficiency and, consequently, its reproducibility. Below is a summary of quantitative data from different experimental protocols.
| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Dichloromethane | -5 to room temp | 2 | 88[1] |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Chloroform | -5 to room temp | 2 | 91[1][2] |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Ferric chloride | Carbon tetrachloride | -5 to 80 | 8 | 50.7[1][2] |
This data highlights that while aluminum trichloride in either dichloromethane or chloroform provides a high yield in a relatively short reaction time, the use of ferric chloride results in a significantly lower yield and requires a longer reaction time at a higher temperature[1].
Experimental Protocols
Reproducibility in chemical synthesis is intrinsically linked to the meticulous execution of experimental procedures. The following are detailed protocols for the synthesis of the key intermediate, 4-fluoro-3-methylacetophenone.
Protocol 1: High-Yield Acylation using Aluminum Trichloride [1]
This method outlines a high-yield synthesis of 4-fluoro-3-methylacetophenone.
-
Materials:
-
2-Fluorotoluene (11 g, 0.1 mol)
-
Aluminum trichloride (33.4 g, 0.25 mol)
-
Acetyl chloride (8.6 g, 0.11 mol)
-
Dichloromethane (100 ml)
-
Ice water (50 ml)
-
Dilute hydrochloric acid (25 ml)
-
-
Procedure:
-
In a 250 ml three-necked flask, combine 2-fluorotoluene, aluminum trichloride, and dichloromethane.
-
Cool the mixture to -5°C.
-
Slowly add acetyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 ml of ice water and 25 ml of dilute hydrochloric acid at 0°C.
-
Separate the organic layer, wash, dry, and concentrate by rotary evaporation to obtain the product.
-
Protocol 2: Alternative Catalyst and Solvent System [1]
This alternative procedure utilizes ferric chloride as a catalyst and carbon tetrachloride as the solvent. While this method avoids the highly reactive aluminum trichloride, it results in a lower yield and necessitates a higher reaction temperature and longer reaction time[1]. The general procedure is similar to Protocol 1, with adjustments to the catalyst and solvent, and the reaction is heated to 80°C for 8 hours.
Subsequent Synthetic Steps
Following the initial acylation, the synthesis of Methyl 2-methyl-4-acetylbenzoate proceeds through a series of reactions:
-
Cyanation: The 4-fluoro-3-methylacetophenone intermediate is converted to 3-methyl-4-cyanoacetophenone[1].
-
Hydrolysis: The cyano group is then hydrolyzed to a carboxylic acid to form 2-methyl-4-acetylbenzoic acid[1].
-
Esterification: The final product, Methyl 2-methyl-4-acetylbenzoate, is obtained by esterification of the carboxylic acid with methanol[1].
Visualizing the Synthetic Workflow
The overall synthetic pathway from the starting material to the final product can be visualized as a clear, logical progression of chemical transformations.
Caption: Synthetic pathway for Methyl 2-methyl-4-acetylbenzoate.
References
A Comparative Guide to Biphenyl Synthesis: Suzuki-Miyaura Coupling vs. Friedel-Crafts Reaction
For researchers, scientists, and drug development professionals, the efficient synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of synthetic strategies, the Suzuki-Miyaura coupling has emerged as a dominant force, while the classical Friedel-Crafts reaction offers an alternative, albeit more traditional, approach. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights to inform synthetic route selection.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Friedel-Crafts Reaction & Related Methods |
| Bond Formation | C(sp²)-C(sp²) cross-coupling | Electrophilic aromatic substitution |
| Reactants | Aryl halide/triflate + Arylboronic acid/ester | Arene + Arene (oxidative coupling) or Arene + Acyl/Alkyl halide |
| Catalyst | Palladium complex | Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid |
| Reaction Conditions | Generally mild (often room temp. to 100 °C) | Often harsh (can require high temperatures) |
| Functional Group Tolerance | High | Low (sensitive to basic groups) |
| Substrate Scope | Very broad | More limited, issues with regioselectivity |
| Yields | Generally high to excellent | Variable, often moderate to low for direct biphenyl synthesis |
| Byproducts | Boron-containing, generally non-toxic | Stoichiometric Lewis acid waste, HCl |
Performance Comparison: A Data-Driven Analysis
The Suzuki-Miyaura coupling is renowned for its high yields and broad applicability in the synthesis of both symmetrical and unsymmetrical biphenyls. In contrast, the direct formation of a biphenyl core via a Friedel-Crafts-type reaction, such as the Scholl reaction (oxidative aromatic coupling), is less common and often results in lower yields with potential for oligomerization.[1] Friedel-Crafts reactions are more typically employed to functionalize an existing biphenyl ring system.
Table 1: Suzuki-Miyaura Coupling - Representative Yields
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | Not specified | Not specified | >90[2] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Not specified | Toluene/THF | 110 | 3 | ~90[3] |
| 2-Bromo-5-nitropyridine | (o, m, or p-bromomethyl)phenylboronic acid pinacol esters | Not specified | Not specified | Not specified | Not specified | Not specified | High[1] |
| Aryl bromides | Aryl boronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | Not specified | Rational Yields[4] |
Table 2: Friedel-Crafts Type Reactions for Biphenyl Synthesis (Scholl Reaction)
The direct coupling of two simple arenes to form a biphenyl via a Friedel-Crafts-type reaction is challenging and often results in a mixture of products and low yields. The Scholl reaction is more effective for intramolecular cyclization to form polycyclic aromatic hydrocarbons.
| Reactant(s) | Reagent | Conditions | Product | Yield (%) |
| o-Terphenyl | MoCl₅ or PIFA/BF₃ | Not specified | Triphenylene | Low to trace[1] |
| Tri(t-butyl)terphenyl | PIFA/BF₃·Et₂O | CH₂Cl₂, -78 °C to -7 °C | 2,6,11-Tri-t-butyl-triphenylene | 85[1] |
| Benzene | Pd(OAc)₂ / TfOH / O₂ | Not specified | Biphenyl | Efficient[4] |
Reaction Mechanisms and Synthetic Workflows
The fundamental difference in the reaction mechanisms of Suzuki-Miyaura and Friedel-Crafts reactions dictates their respective advantages and limitations.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The mild conditions and high selectivity are hallmarks of this catalytic process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts / Scholl Reaction Mechanism
The Scholl reaction is an oxidative coupling of aromatic compounds, typically promoted by a Lewis acid or a Brønsted acid. The mechanism is thought to proceed through an electrophilic aromatic substitution pathway involving the formation of an arenium ion.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jrc.jadara.edu.jo [jrc.jadara.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-acetylbenzoate by NMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final product. Methyl 2-acetylbenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized this compound. This comparison is supported by detailed experimental protocols and illustrative data to aid researchers in selecting the most appropriate analytical method for their needs.
Introduction to Purity Assessment Techniques
The choice of an analytical method for purity determination depends on several factors, including the chemical properties of the analyte and potential impurities, the required accuracy and precision, and the availability of instrumentation.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for non-volatile and thermally sensitive compounds. When coupled with a UV detector, it offers excellent sensitivity and resolution for quantifying the main component and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it highly effective for identifying and quantifying volatile impurities.
Synthesis of this compound and Potential Impurities
A plausible and efficient route for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
Based on this synthetic route, potential impurities in the final product may include:
-
Starting Materials: Unreacted methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two molecules of the same starting material.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, ethanol).
Purity Assessment by Quantitative ¹H NMR
Quantitative ¹H NMR (qNMR) provides a direct and accurate method for determining the purity of this compound. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be calculated.
¹H and ¹³C NMR Spectra of this compound
A simulated ¹H NMR spectrum of this compound is presented below with peak assignments. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (dd, J = 7.8, 1.4 Hz, 1H, H-6), 7.60 (td, J = 7.5, 1.4 Hz, 1H, H-4), 7.52 (td, J = 7.7, 1.2 Hz, 1H, H-5), 7.45 (dd, J = 7.6, 1.2 Hz, 1H, H-3), 3.90 (s, 3H, OCH₃), 2.65 (s, 3H, COCH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 201.5 (C=O, acetyl), 167.0 (C=O, ester), 140.0 (C-2), 132.5 (C-4), 131.8 (C-6), 130.5 (C-1), 129.0 (C-5), 128.5 (C-3), 52.5 (OCH₃), 30.0 (COCH₃).
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methyl ester singlet at ~3.90 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Comparison with Alternative Methods: HPLC and GC-MS
While qNMR is a powerful tool, HPLC and GC-MS are also widely used for purity assessment and offer complementary information.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically determined by area percentage, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature and ramp up to a final temperature to ensure separation of all components.
-
MS Detector: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a suitable concentration.
-
Quantification: Purity is determined by comparing the peak area of the main component to the total area of all detected peaks or by using an internal standard and a calibration curve.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical quantitative data for a synthesized batch of this compound, illustrating the typical performance of each analytical technique.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (%) | 98.5 ± 0.2 | 98.2 (Area %) | 98.4 (Area %) |
| Detected Impurities | Unreacted Methyl 2-bromobenzoate, Residual Toluene | Unreacted Methyl 2-bromobenzoate, Homocoupling byproduct | Residual Toluene, other volatile impurities |
| Quantification | Absolute (with internal standard) | Relative (Area %), requires reference standard for absolute | Relative (Area %), requires reference standard for absolute |
| Precision (RSD) | < 1% | < 2% | < 5% |
| Limit of Quantitation | ~0.1% (w/w) | ~0.05% (Area %) | ~0.01% (Area %) |
Visualizing the Workflow
A clear workflow is essential for reproducible purity assessment. The following diagrams, generated using the DOT language, illustrate the logical steps for each analytical method.
Conclusion
The purity assessment of synthesized this compound can be effectively achieved using qNMR, HPLC-UV, and GC-MS.
-
qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new chemical entities and for certifying reference materials.
-
HPLC-UV is a robust and widely accessible technique ideal for routine quality control, offering excellent separation of the main component from non-volatile impurities.
-
GC-MS is highly sensitive for the detection and identification of volatile and semi-volatile impurities, such as residual solvents, which may not be readily detected by HPLC.
For a comprehensive and orthogonal approach to purity assessment, a combination of these techniques is recommended. HPLC-UV can be used for routine analysis and the detection of non-volatile impurities, GC-MS for the analysis of volatile components, and qNMR to provide a highly accurate and absolute purity value, ensuring the highest confidence in the quality of the synthesized this compound.
Confirming the Structure of Methyl 2-acetylbenzoate with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of synthesized compounds is a critical step in the research and development pipeline. Mass spectrometry stands as a powerful analytical technique for this purpose, providing detailed information about a molecule's mass and fragmentation pattern. This guide provides a comparative analysis of the mass spectral data of Methyl 2-acetylbenzoate and its structural isomer, Methyl 4-acetylbenzoate, to facilitate accurate structural confirmation.
Introduction to Mass Spectrometry in Structural Elucidation
Electron Ionization (EI) mass spectrometry is a widely used technique that involves bombarding a molecule with a high-energy electron beam. This process generates a molecular ion (M+•), which is a radical cation corresponding to the intact molecule, and a series of fragment ions. The pattern of these fragment ions is unique to a specific molecular structure and serves as a "fingerprint" for its identification. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the elemental composition and structural features of a compound can be deduced.
This compound (C₁₀H₁₀O₃, molecular weight: 178.18 g/mol ) is an organic compound with applications in chemical synthesis. Accurate structural confirmation is paramount to ensure the desired isomer is present, as different isomers can exhibit distinct chemical and biological properties.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common and effective method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a typical procedure.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).
-
If necessary, dilute the sample to an appropriate concentration (e.g., 100 µg/mL).
2. GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.
-
The mass spectrum of this peak is then extracted and analyzed to identify the molecular ion and the fragmentation pattern.
Mass Spectral Data and Fragmentation Analysis
While a publicly available, numerically detailed mass spectrum for this compound is not readily found in major databases, its fragmentation pattern can be predicted based on the principles of mass spectrometry and comparison with its isomer, Methyl 4-acetylbenzoate.
Predicted Fragmentation of this compound
The structure of this compound suggests several likely fragmentation pathways under EI conditions. The initial ionization will form the molecular ion at m/z 178.
Caption: Predicted fragmentation pathway of this compound.
Key expected fragments include:
-
m/z 163: Loss of a methyl radical (•CH₃) from the acetyl group.
-
m/z 147: Loss of a methoxy radical (•OCH₃) from the ester group.
-
m/z 135: Loss of an acetyl radical (•COCH₃).
-
m/z 119: Loss of the entire methoxycarbonyl group (•COOCH₃).
-
m/z 105: A benzoyl cation ([C₆H₅CO]⁺), a common fragment in compounds containing a benzoyl moiety.
-
m/z 77: A phenyl cation ([C₆H₅]⁺), resulting from the loss of CO from the benzoyl cation.
-
m/z 43: An acetyl cation ([CH₃CO]⁺).
Comparative Analysis with Methyl 4-acetylbenzoate
The mass spectrum of the positional isomer, Methyl 4-acetylbenzoate, provides a valuable point of comparison. The fragmentation pattern of this isomer is expected to be similar in terms of the types of fragments produced, but the relative abundances may differ due to the different positions of the acetyl and methyl ester groups on the benzene ring.
| m/z | Proposed Fragment | Methyl 4-acetylbenzoate (Observed Relative Abundance) | This compound (Predicted) |
| 178 | [M]+• | Present | Present |
| 163 | [M - CH₃]+ | High | High |
| 147 | [M - OCH₃]+ | Moderate | Moderate |
| 135 | [M - COCH₃]+ | Moderate | Moderate |
| 119 | [M - COOCH₃]+ | Low | Low |
| 105 | [C₆H₅CO]+ | Low | Moderate to High (potential for ortho-effect stabilization) |
| 77 | [C₆H₅]+ | Moderate | Moderate |
| 43 | [CH₃CO]+ | High | High |
Note: The relative abundances for this compound are predicted and may vary in an experimental spectrum.
The key to distinguishing between the two isomers may lie in the relative intensities of certain fragment ions. "Ortho-effects," which are interactions between adjacent substituents on an aromatic ring, can influence the fragmentation pathways and lead to unique peaks or different abundance ratios in the mass spectrum of the ortho isomer (this compound) compared to the para isomer (Methyl 4-acetylbenzoate). For instance, the formation of the benzoyl cation (m/z 105) might be more favorable in the ortho isomer due to potential stabilization through interaction with the adjacent ester group.
Alternative Analytical Methods
While GC-MS is a primary tool, other techniques can provide complementary structural information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively distinguish between the two isomers by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequencies in the IR spectrum can provide clues about the electronic environment of the acetyl and ester groups, which will differ between the ortho and para isomers.
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable technique for the structural confirmation of organic compounds like this compound. By carefully analyzing the molecular ion and the fragmentation pattern, researchers can confidently verify the structure of their synthesized material. A comparative analysis with isomeric standards, such as Methyl 4-acetylbenzoate, and a thorough understanding of fragmentation mechanisms are crucial for unambiguous identification. When available, orthogonal analytical techniques like NMR and IR spectroscopy should be employed to provide a comprehensive and robust structural elucidation.
Comparative analysis of different catalysts for the acylation of methyl benzoate
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. However, when the aromatic ring is deactivated, such as in methyl benzoate, this reaction becomes challenging. The electron-withdrawing nature of the ester group in methyl benzoate significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.[1][2] This guide provides a comparative analysis of different catalytic systems for the acylation of methyl benzoate, offering insights into their performance and supported by available experimental data for related reactions.
Catalyst Performance Comparison
Direct comparative data for the acylation of methyl benzoate is scarce in the literature due to the deactivating nature of the substrate. The following table summarizes the performance of various catalysts commonly used for Friedel-Crafts acylation, with data extrapolated from studies on less deactivated or related aromatic compounds. The expected reactivity with methyl benzoate is generally lower than the reported yields for more activated substrates.
| Catalyst Type | Catalyst Example | Acylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference/Notes |
| Traditional Lewis Acids | Aluminum Chloride (AlCl₃) | Acetyl Chloride | Toluene | Dichloromethane | Room Temp. | 2 | 91 | para | High reactivity but requires stoichiometric amounts and is moisture sensitive. Expected to be less effective with methyl benzoate. |
| Ferric Chloride (FeCl₃) | Acetyl Chloride | 2-Fluorotoluene | Carbon Tetrachloride | -5 to 80 | 8 | 50.7 | - | A milder Lewis acid than AlCl₃, potentially offering better selectivity but lower yields with deactivated substrates. | |
| Solid Acid Catalysts | Zeolites (e.g., H-beta) | Benzoic Acid | Phenol | - | 190 | 4 | High Conversion | ortho/para | Heterogeneous and reusable, offering environmental benefits. Activity with methyl benzoate may require high temperatures. |
| Montmorillonite K10 Clay | Benzoyl Chloride | Mesitylene | - | - | - | 98-100 | - | A cost-effective and environmentally friendly catalyst, effective for activated arenes. | |
| Activated Hematite (α-Fe₂O₃) | Benzoyl Chloride | Benzene | Neat | - | - | High | - | A novel, reusable heterogeneous catalyst that has shown effectiveness with unactivated benzenes.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Friedel-Crafts acylation using different types of catalysts.
Protocol 1: Acylation of an Aromatic Compound using Aluminum Chloride
This protocol is a general procedure for the acylation of an aromatic compound and would require optimization for a deactivated substrate like methyl benzoate.
Materials:
-
Aromatic substrate (e.g., Toluene)
-
Acylating agent (e.g., Acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice water
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous dichloromethane to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.0 eq) to the stirred suspension.
-
After the addition of the acylating agent, add the aromatic substrate (1.0 eq) dropwise from the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water.
-
Add dilute hydrochloric acid to dissolve the aluminum salts.
-
Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation using a Heterogeneous Solid Acid Catalyst (General)
This protocol outlines a general procedure for using a solid acid catalyst, which offers easier workup and catalyst recycling.
Materials:
-
Aromatic substrate (e.g., Methyl Benzoate)
-
Acylating agent (e.g., Acetic Anhydride)
-
Solid Acid Catalyst (e.g., Zeolite H-beta)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Activate the solid acid catalyst by heating under vacuum.
-
To a round-bottom flask, add the aromatic substrate, acylating agent, solvent, and the activated solid acid catalyst.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with a suitable solvent and dry it for future use.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by distillation or column chromatography.
Experimental Workflow and Logic
The selection and optimization of a catalyst for the acylation of methyl benzoate follow a logical progression. The workflow involves initial catalyst screening, followed by optimization of reaction conditions for the most promising candidates.
Caption: A logical workflow for the selection and optimization of catalysts for the acylation of methyl benzoate.
Signaling Pathway of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in activating the acylating agent to generate a highly reactive electrophile, the acylium ion.
Caption: The catalytic cycle of Friedel-Crafts acylation, highlighting the generation of the acylium ion and subsequent electrophilic attack on the aromatic ring.
References
A Researcher's Guide to Reaction Monitoring: Validating TLC in the Era of Cross-Coupling
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yields, purity, and safety. This is especially true for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. While sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often considered the gold standard, the humble Thin-Layer Chromatography (TLC) remains a ubiquitous and valuable tool. This guide provides an objective comparison of TLC with GC and HPLC for monitoring cross-coupling reactions, supported by experimental data and detailed protocols, to validate its continued use and highlight its strengths and limitations.
The Critical Role of Reaction Monitoring
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2] Efficiently tracking the consumption of starting materials and the formation of products is crucial for determining reaction endpoints, optimizing reaction conditions, and minimizing the formation of impurities. Inadequate monitoring can lead to incomplete reactions, reduced yields, and complex purification challenges.
Thin-Layer Chromatography (TLC): The Rapid, Cost-Effective Workhorse
TLC is a planar chromatographic technique that offers a simple, rapid, and inexpensive method for the qualitative and semi-quantitative monitoring of organic reactions.[3][4] Its ease of use and speed make it an indispensable tool for a quick check of reaction progress at the bench.[3][5]
Experimental Protocol: Monitoring a Suzuki-Miyaura Reaction by TLC[1]
This protocol outlines the general steps for monitoring a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate) if compounds are not UV-active
Procedure:
-
Sample Preparation: At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a TLC plate, spot the diluted reaction mixture alongside spots of the starting materials (aryl bromide and arylboronic acid) and a co-spot (a mixture of the reaction sample and the starting material).[6]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The mobile phase will move up the plate by capillary action, separating the components of the mixture based on their polarity.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, allow it to dry, and visualize the spots under a UV lamp.[1] The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots can provide a semi-quantitative estimation of the conversion.
-
Rf Value Calculation: The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can help in identifying the compounds.[3]
Figure 1. Experimental workflow for monitoring a cross-coupling reaction using TLC.
The Alternatives: GC and HPLC for Quantitative Analysis
While TLC is excellent for rapid checks, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods for accurate quantitative analysis of reaction mixtures.[3][5]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and quantitative accuracy.
Experimental Protocol: Monitoring a Buchwald-Hartwig Amination by GC-MS [7]
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components.
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling points and interactions with the stationary phase.
-
Detection and Quantification: The separated components are detected by MS, providing both mass information for identification and peak area for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5][8] It offers high resolution, sensitivity, and is the cornerstone of pharmaceutical analysis.[9]
Experimental Protocol: Monitoring a Sonogashira Coupling by HPLC [10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Injection: Inject the diluted sample into the HPLC system.
-
Separation: The sample is pumped through a column packed with a stationary phase under high pressure, leading to separation based on the differential partitioning of the components between the mobile and stationary phases.
-
Detection and Quantification: A UV detector is commonly used to detect the analytes, and the peak areas are used for quantification against a calibration curve.[7]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of TLC, GC, and HPLC for monitoring cross-coupling reactions. The data is a composite from various sources and represents typical values. For a specific application, these parameters would need to be validated.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption/Partition on a plate | Partitioning in a gas phase | Partitioning in a liquid phase |
| Quantitative Capability | Semi-quantitative | Quantitative | Quantitative |
| Analysis Time | 5-20 minutes[5] | 10-60 minutes[5] | 15-60 minutes |
| Cost per Sample | ~$1-5 | ~$50-150 | ~$70-200[10] |
| Instrumentation Cost | Low (<$1,000) | Moderate-High (
| Moderate-High (
|
| Limit of Detection (LOD) | ~10-100 ng/spot | ~0.1-10 ng/injection | ~0.1-10 ng/injection |
| Limit of Quantification (LOQ) | ~50-500 ng/spot | ~0.5-50 ng/injection | ~0.5-50 ng/injection |
| Required Expertise | Low | Moderate | Moderate to High |
Logical Comparison of Methods
The choice of an analytical technique for reaction monitoring depends on a balance of factors including the need for quantitative data, speed, cost, and the nature of the analytes.
Figure 2. Decision tree for selecting a reaction monitoring technique.
Validation of TLC as a Reaction Monitoring Tool
While often used qualitatively, TLC can be a valid semi-quantitative tool when properly implemented. Validation of a TLC method for reaction monitoring should include:
-
Specificity: The ability to resolve the starting materials, products, and any significant byproducts. This is confirmed by running standards alongside the reaction mixture.
-
Linearity (for semi-quantitative analysis): For a more quantitative assessment, a calibration curve can be generated by spotting known concentrations of the product and measuring the spot intensity using a densitometer or image analysis software.
-
Robustness: The method should be insensitive to small variations in experimental conditions, such as the composition of the mobile phase or the temperature.
Conclusion
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 4. imgroupofresearchers.com [imgroupofresearchers.com]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of TLC-densitometry method for quantification of tetraprenyltoluquinone in the stem bark hexane extract of Garcinia cowa roxb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of Methyl 2-Acetylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Methyl 2-Acetylbenzoate, Methyl 3-Acetylbenzoate, and Methyl 4-Acetylbenzoate in Organic Synthesis.
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic route. The methyl acetylbenzoate isomers—ortho, meta, and para—serve as versatile building blocks, each offering unique reactivity profiles governed by the position of the acetyl group. This guide provides a comprehensive comparison of this compound, methyl 3-acetylbenzoate, and methyl 4-acetylbenzoate, supported by experimental data and detailed protocols to inform your synthetic strategies.
At a Glance: Key Differences and Applications
The positional isomerism of the acetyl group on the benzene ring profoundly influences the steric and electronic properties of these molecules, dictating their utility in the synthesis of diverse molecular architectures, particularly heterocyclic compounds of medicinal interest.
| Isomer | Key Structural Feature | Primary Synthetic Applications |
| This compound | ortho-substitution | Synthesis of quinolines and other fused heterocyclic systems |
| Methyl 3-acetylbenzoate | meta-substitution | Utilized where meta-directing effects are required |
| Methyl 4-acetylbenzoate | para-substitution | Synthesis of pyrazoles and other heterocycles with biological activity |
The Decisive Role of Isomerism in Reactivity
The distinct reactivity of each isomer can be attributed to a combination of steric and electronic effects.
This compound: The ortho positioning of the acetyl and methyl ester groups introduces significant steric hindrance. This "ortho effect" can influence the reactivity of both the ketone and ester functionalities.[1] The proximity of the two carbonyl groups allows for unique intramolecular cyclization reactions, making it a valuable precursor for fused heterocyclic systems. For instance, the acetyl group can act as a handle for condensation reactions, leading to the formation of quinolines via the Friedländer annulation.
Methyl 3-acetylbenzoate: With the acetyl group in the meta position, steric hindrance is minimized compared to the ortho isomer. Both the acetyl and the methoxycarbonyl groups are electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution reactions.[2][3] This directs incoming electrophiles to the 5-position of the aromatic ring. The reactivity of the carbonyl group is primarily governed by electronic effects.
Methyl 4-acetylbenzoate: In the para isomer, there is no steric interaction between the two functional groups. The acetyl group's electron-withdrawing nature influences the reactivity of the ester and the aromatic ring. This isomer is a common building block for various pharmaceuticals.[4] For example, it is a key starting material for the synthesis of trisubstituted pyrazoles, which have shown potential as novel hepatitis C virus entry inhibitors.[4]
Comparative Synthetic Applications and Experimental Data
The differential reactivity of these isomers makes them suitable for distinct synthetic transformations. Below, we present a comparison of their application in the synthesis of important heterocyclic scaffolds.
Synthesis of Quinolines from this compound (Friedländer Synthesis)
The Friedländer synthesis is a classic method for constructing quinoline rings. While direct use of this compound can be challenging due to the reactivity of the ester, its corresponding acid or other derivatives are commonly employed. The general principle involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a related transformation, the ketone functionality of this compound can be exploited.
Reaction Scheme:
Caption: Friedländer-type synthesis of quinolines.
Experimental Protocol: Synthesis of a Quinoline Derivative
This is a representative protocol adapted from related Friedländer syntheses, as direct examples with this compound are not extensively documented.
-
Reaction Setup: To a solution of methyl 2-aminobenzoate (1 equivalent) and this compound (1.1 equivalents) in ethanol, add a catalytic amount of a base such as potassium hydroxide.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Synthesis of Pyrazoles from Methyl 4-Acetylbenzoate (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a versatile method for preparing pyrazoles from β-dicarbonyl compounds and hydrazines.[5] Methyl 4-acetylbenzoate can be readily converted into a 1,3-dicarbonyl equivalent, which then undergoes cyclization with a hydrazine.
Reaction Scheme:
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole
-
Formation of the 1,3-Dicarbonyl Compound:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether, add a solution of methyl 4-acetylbenzoate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding ice-cold water. Acidify the aqueous layer with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl intermediate.
-
-
Pyrazole Formation:
-
Dissolve the crude 1,3-dicarbonyl intermediate in ethanol.
-
Add phenylhydrazine (1 equivalent) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The pyrazole product may precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
-
Synthetic Applications of Methyl 3-Acetylbenzoate
While less documented in high-impact applications compared to its isomers, methyl 3-acetylbenzoate serves as a valuable intermediate in organic synthesis.[6] Its utility often lies in multi-step syntheses where the meta relationship between the functional groups is desired for the final target molecule. It can undergo reactions typical of ketones and esters, such as reductions, oxidations, and condensations.
Quantitative Data Summary
Direct comparative studies providing quantitative yields for the same reaction across all three isomers are scarce in the literature. However, we can infer relative reactivity based on established chemical principles.
| Reaction Type | This compound | Methyl 3-acetylbenzoate | Methyl 4-acetylbenzoate |
| Nucleophilic addition to ketone | Slower due to steric hindrance | Normal reactivity | Normal reactivity |
| Ester hydrolysis (base-catalyzed) | Slower due to steric hindrance | Normal reactivity | Normal reactivity |
| Electrophilic aromatic substitution | Complex directing effects | meta-directing | meta-directing |
Conclusion
The choice between this compound, methyl 3-acetylbenzoate, and methyl 4-acetylbenzoate is a strategic decision in synthetic planning.
-
This compound is the precursor of choice for fused heterocyclic systems like quinolines, where its unique ortho arrangement can be exploited for intramolecular cyclizations. However, steric hindrance can be a limiting factor in other transformations.
-
Methyl 4-acetylbenzoate is a versatile and widely used building block, particularly in the synthesis of bioactive pyrazoles. Its predictable reactivity and lack of steric hindrance make it a reliable starting material.
-
Methyl 3-acetylbenzoate offers a different regiochemical profile and is a suitable intermediate when a meta substitution pattern is required in the target molecule.
Understanding the distinct steric and electronic properties of each isomer is paramount for researchers and drug development professionals to design efficient and successful synthetic routes. This guide provides a foundational understanding to aid in the rational selection of these valuable synthetic intermediates.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Methyl 3-acetylbenzoate|lookchem [lookchem.com]
A Comparative Guide to the Synthesis of Methyl 2-Acetylbenzoate and Its Structural Isomers
For researchers and professionals in drug development and organic synthesis, the efficient preparation of substituted benzoylbenzoates is crucial for the generation of novel molecular scaffolds. This guide provides a comparative analysis of synthetic protocols for methyl 2-acetylbenzoate and its close structural isomer, methyl 2-methyl-4-acetylbenzoate, for which more extensive experimental data is available. The comparison focuses on reaction yield and detailed methodologies, offering insights into the practical application of these procedures.
Performance Benchmark: Synthesis of Methyl 2-methyl-4-acetylbenzoate
The synthesis of methyl 2-methyl-4-acetylbenzoate is well-documented, particularly the initial Friedel-Crafts acylation step, which is critical for the overall efficiency. A comparison of different catalysts and solvents for this key step reveals significant variations in yield.
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Dichloromethane | -5 to room temp | 2 | 88[1][2] |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Chloroform | -5 to room temp | 2 | 91[1] |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Ferric chloride | Carbon tetrachloride | -5 to 80 | 8 | 50.7[1][2] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and the target compounds.
Protocol 1: High-Yield Acylation using Aluminum Trichloride
This protocol outlines a high-yield synthesis of 4-fluoro-3-methylacetophenone, a key intermediate for methyl 2-methyl-4-acetylbenzoate.[1]
Materials:
-
2-Fluorotoluene (11 g, 0.1 mol)
-
Aluminum trichloride (33.4 g, 0.25 mol)
-
Acetyl chloride (8.6 g, 0.11 mol)
-
Dichloromethane (100 ml) or Chloroform (100 ml)
-
Ice water (50 ml)
-
Dilute hydrochloric acid (25 ml)
Procedure:
-
In a 250 ml three-necked flask, combine 2-fluorotoluene, aluminum trichloride, and the chosen solvent (dichloromethane or chloroform).
-
Cool the mixture to -5°C.
-
Slowly add acetyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 ml of ice water and 25 ml of dilute hydrochloric acid at 0°C.
-
Separate the organic layer, wash, dry, and concentrate by rotary evaporation to obtain the product.[1][2]
The synthesis of methyl 2-methyl-4-acetylbenzoate then proceeds through cyanation of the 4-fluoro-3-methylacetophenone, followed by hydrolysis and finally esterification with methanol.[1][3]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While specific yield data for this compound is limited, the Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for its synthesis.[4] This approach involves the coupling of an aryl halide with an organoboron compound.[4]
Materials:
-
Methyl 2-bromobenzoate
-
3-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 eq.), 3-acetylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and perform a work-up involving extraction with ethyl acetate and washing with brine.
-
The crude product is then purified by column chromatography on silica gel.[4]
Logical Workflow for Protocol Comparison
The following diagram illustrates the logical workflow for selecting and comparing synthetic protocols for this compound and its analogs.
Caption: Logical workflow for the comparison of synthetic protocols.
Concluding Remarks
The choice of synthetic protocol for this compound and its isomers is highly dependent on the desired yield, available starting materials, and the specific isomer being targeted. For the synthesis of methyl 2-methyl-4-acetylbenzoate, the Friedel-Crafts acylation using aluminum trichloride in either dichloromethane or chloroform offers the highest reported yields. While specific yield data for the Suzuki-Miyaura coupling to produce this compound is not as readily available, this method represents a powerful and versatile alternative, particularly for the synthesis of a diverse range of substituted biaryl compounds. Researchers should consider the trade-offs between the classical Friedel-Crafts approach and modern cross-coupling methodologies when selecting a synthetic route.
References
Safety Operating Guide
Proper Disposal of Methyl 2-acetylbenzoate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 2-acetylbenzoate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, in line with established safety protocols. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
For easy reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 1077-79-8 | [2] |
| Molecular Formula | C10H10O3 | [3] |
| Molecular Weight | 178.18 g/mol | [3] |
| Hazard Statements | H302, H312, H315, H319, H332, H335, H410 | [1] |
| Signal Word | Warning | [1] |
Experimental Protocol for Safe Disposal
The following protocol outlines the standard operating procedure for the disposal of this compound.
1. Preparation and Personal Protective Equipment (PPE):
-
Ensure a certified chemical fume hood is operational before beginning any work.
-
Verify the immediate accessibility of an eyewash station and a safety shower.
-
Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
-
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management:
-
Minor Spills:
-
For small dry spills, carefully sweep up the solid material, avoiding dust generation.[4]
-
For small liquid spills, absorb with an inert material such as sand or vermiculite.[1]
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
-
Major Spills:
-
In the event of a large spill, evacuate the immediate area.
-
Contact your institution's EHS department for assistance.
-
4. Final Disposal:
-
Securely seal the hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Contact your institution's EHS department to schedule a waste pickup and for specific disposal procedures.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2-acetylbenzoate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for managing Methyl 2-acetylbenzoate in a laboratory setting, ensuring operational integrity and personnel safety.
Immediate Safety Information
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Adherence to the following personal protective equipment (PPE) and first aid protocols is mandatory.
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield is recommended when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | Nitrile gloves offer poor resistance to esters and should only be used for brief, incidental contact.[1][2][3] Immediately remove and replace gloves if they come into contact with the chemical. |
| Lab coat or chemical-resistant apron | To protect personal clothing from contamination. Fire/flame resistant and impervious clothing is recommended. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | A NIOSH-approved respirator may be necessary if aerosols are generated or if ventilation is inadequate. |
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure procedural consistency.
Workflow for handling this compound.
-
Preparation : Before starting any work, conduct a thorough risk assessment for the specific procedure.[4] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above. Always inspect gloves for any signs of degradation or puncture before use.
-
Weighing and Transferring : Conduct all weighing and transferring of this compound inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel for transferring liquids to containers with narrow openings to prevent spills.[4]
-
Running Reactions : Keep all reaction vessels clearly labeled. When heating, use a heating mantle or water bath rather than an open flame.
-
End of Work : After completing the experimental work, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water before leaving the laboratory.
Proper disposal of chemical waste is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any organic solvents or solutions down the drain.[5][6]
-
Separate halogenated and non-halogenated waste streams if required by your institution's waste management guidelines.[7]
-
Keep the waste container sealed when not in use and store it in a well-ventilated, secondary containment area.
-
-
Solid Waste :
-
Dispose of any contaminated solid waste, such as pipette tips, gloves, and absorbent paper, in a designated solid hazardous waste container.
-
This container should be a sturdy, sealable plastic container or a double-bagged, clear polyethylene bag.[5]
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of it according to your institution's guidelines for non-hazardous waste, if permitted.[8]
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1077-79-8 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol [9] |
| Boiling Point | 285.8 °C at 760 mmHg[10] |
| Density | 1.121 g/cm³[10] |
| Flash Point | 124 °C[10] |
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety and efficiency, fostering a secure and productive laboratory environment.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. web.mit.edu [web.mit.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Benzoic acid,2-acetyl-, methyl ester | CAS#:1077-79-8 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
